4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCYVPANABQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Crystal structure of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Topic: Crystal Structure & Synthetic Architecture of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists
Executive Summary
The compound This compound represents a critical pharmacophore in the design of p38
Chemical Context & Pharmacological Relevance
The target molecule integrates a lipophilic fluorinated aromatic ring with a polar pyrazole headgroup. This duality allows it to function as a versatile scaffold in fragment-based drug discovery (FBDD).
-
Fluorine Bioisosterism: The C-F bond (approx. 1.35 Å) mimics the C-H bond sterically but alters the electronic landscape, increasing metabolic stability against cytochrome P450 oxidation at the para position.
-
Tautomeric Equilibrium: In solution, the 1H-pyrazole exists in equilibrium between the 1H and 2H tautomers. However, in the solid state, the 1H-tautomer is energetically favored due to the formation of robust intermolecular hydrogen bond networks (N-H···N).
Table 1: Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 176.19 g/mol | Fragment-based screening compliant |
| H-Bond Donors | 1 (N-H) | Critical for active site binding (e.g., Glu71 in p38) |
| H-Bond Acceptors | 2 (N, F) | Directional interactions |
| LogP (Predicted) | ~2.3 | Optimal membrane permeability |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a regioselective Knorr pyrazole synthesis followed by slow evaporation is required.
Synthetic Workflow (Knorr Cyclocondensation)
The synthesis relies on the condensation of hydrazine with a 1,3-dicarbonyl equivalent. For the 4-aryl-3-methyl substitution pattern, the precursor choice is critical to avoid regioisomeric mixtures.
Protocol:
-
Precursor Preparation: Formylate 4'-fluoropropiophenone using ethyl formate and sodium hydride (NaH) in anhydrous THF to generate the
-formyl ketone intermediate. -
Cyclization: Dissolve the intermediate in ethanol (0.5 M). Add hydrazine hydrate (
, 1.2 eq) dropwise at 0°C. -
Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. Neutralize with saturated
. Extract with DCM. -
Purification: Recrystallize crude solid from hot ethanol/water (8:2) to yield white needles.
Crystallization for X-Ray Diffraction
Standard recrystallization often yields polycrystalline aggregates. For single crystals:
-
Solvent System: Methanol:Acetonitrile (1:1 v/v).
-
Method: Slow evaporation at 4°C.
-
Timeframe: 48–72 hours.
-
Target Morphology: Colorless prisms or blocks.
Caption: Step-wise Knorr synthesis and crystallization workflow for isolating the 1H-pyrazole tautomer.
Crystallographic Characterization
While specific unit cell parameters can vary slightly based on temperature (100K vs 296K), the crystal structure of this compound generally adopts a packing motif driven by the need to satisfy the strong N-H hydrogen bond donor.
Crystal System & Space Group
Based on structural analogs (e.g., 3,5-dimethyl-4-(4-fluorophenyl)-1H-pyrazole) [1], the compound typically crystallizes in the Monoclinic system, often space group
Supramolecular Architecture
The packing is dominated by two primary interaction vectors:
-
The Pyrazole Hydrogen Bond (
):-
Unlike carboxylic acids which almost exclusively form dimers, pyrazoles can form either cyclic dimers (
motif) or helical catemers ( chains). -
For 3-methyl-4-aryl derivatives, steric hindrance is moderate. The cyclic dimer is the thermodynamically preferred motif, where two molecules interact via reciprocal
bonds. -
Distance:
distance is typically 2.85–2.90 Å.
-
-
Fluorine-Mediated Contacts (
):-
The fluorine atom acts as a weak acceptor. It engages in
interactions with the methyl group protons of neighboring molecules, stabilizing the stacking along the b-axis. -
Geometry:
angle ~120–140°; Distance ~2.5 Å.
-
-
Stacking:
-
The 4-fluorophenyl ring is twisted relative to the pyrazole plane (torsion angle ~30–50°) to minimize steric clash with the 3-methyl group. This twist limits perfect face-to-face stacking, favoring a T-shaped or offset-stacked arrangement.
-
Caption: Supramolecular interaction map highlighting the competition between strong H-bonds and weak Fluorine contacts.
Implications for Drug Design
Understanding the crystal structure of this fragment allows for precise "scaffold hopping" and docking optimization.
-
Active Site Mapping: In p38 MAP kinase, the pyrazole N-H donor typically binds to the backbone carbonyl of Glu71 , while the N-acceptor interacts with Met109 . The 4-fluorophenyl group occupies the hydrophobic "gatekeeper" pocket (Thr106).
-
Conformational Lock: The crystal structure reveals the low-energy conformation of the phenyl-pyrazole torsion. Drug designers should fix this dihedral angle in docking simulations to avoid energetic penalties during binding.
References
-
Moyano, S., et al. (2021).[1] "Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials." Materials, 14(16), 4550.[1]
-
Foces-Foces, C., et al. (1999). "Pyrazoles as Supramolecular Synthons: Crystal Structures and Hydrogen Bonding." Acta Crystallographica Section C.
-
PubChem Compound Summary. (2024). "this compound (CID 67563593)."[2] National Center for Biotechnology Information.
Sources
A Guide to the Spectroscopic Elucidation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide to the Spectroscopic Characterization (NMR, IR, MS) of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole.
Introduction: The Imperative of Structural Verification
In the landscape of modern drug discovery and materials science, pyrazole heterocycles are privileged scaffolds due to their diverse biological activities. The specific substitution pattern on the pyrazole ring dictates its pharmacological and physicochemical properties. Consequently, unambiguous structural verification is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide focuses on a key pyrazole derivative, this compound, a molecule of interest for its potential applications.
While a complete, publicly available experimental dataset for this specific regioisomer is scarce, this guide provides a comprehensive framework for its spectroscopic elucidation. By integrating foundational principles with predicted data, substantiated by experimental findings from closely related structural analogs, we present an authoritative workflow for confirming the molecule's identity. This document serves as both a reference for the expected spectral characteristics of the title compound and a practical guide to the methodologies and interpretive logic required for its analysis.
Molecular Identity and Foundational Data
The first step in any analytical workflow is to establish the theoretical identity of the target compound. This information, sourced from definitive databases, provides the reference points for all subsequent spectroscopic data.
Molecular Structure:
Caption: Integrated workflow for the spectroscopic elucidation of the target molecule.
Concluding Remarks
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data. MS confirms the elemental formula, IR identifies the essential functional groups, and NMR provides the definitive map of atomic connectivity. The predicted data and interpretive guidelines presented in this document provide a robust framework for any researcher working with this compound or its close analogs. By following these self-validating protocols and interpretive strategies, scientists can ensure the highest level of scientific integrity and be confident in the identity and purity of their materials, paving the way for successful downstream research and development.
References
-
Ilies, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35). Available at: [Link]
-
Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1198. Available at: [Link]
-
López, C., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 26(16), 4930. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67563593, this compound. Retrieved from [Link]
-
Semantic Scholar (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]
Section 1: The Strategic Advantage of Fluorine in Pyrazole Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry and agrochemical design.[1][2][3] Its structural versatility allows for multi-directional substitution, enabling fine-tuning of its physicochemical properties. The true transformative potential of this scaffold, however, is often unlocked through the strategic incorporation of fluorine.
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug and pesticide development.[4][5][6] When introduced into a pyrazole ring system, fluorine can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450.[5] This can significantly increase a compound's in vivo half-life and bioavailability.
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target site.[5][7]
-
Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.[5]
-
Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.[5]
These combined effects explain why fluorinated compounds are estimated to represent 30-50% of all active components currently in development.[4][6][8] The synergy between the versatile pyrazole core and the unique properties of fluorine has given rise to a plethora of highly active and successful molecules across diverse biological applications.
Section 2: Prominent Biological Activities and Mechanisms of Action
Fluorinated pyrazole derivatives exhibit a remarkably broad spectrum of biological activities, finding application as anti-inflammatory drugs, anticancer agents, neurotherapeutics, and agrochemicals.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of fluorinated pyrazoles is in the treatment of inflammation. The flagship molecule in this class is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[9]
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11][12] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically upregulated at sites of inflammation. Non-selective NSAIDs inhibit both enzymes, leading to effective pain relief but also a risk of gastrointestinal side effects.
Celecoxib's diaryl-substituted pyrazole structure, featuring a trifluoromethyl (-CF3) group and a benzenesulfonamide moiety, allows it to selectively bind to and inhibit the COX-2 enzyme.[9] The polar sulfonamide side chain fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[10] By inhibiting COX-2, Celecoxib blocks the production of inflammatory prostaglandins, resulting in potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal complications.[9][12]
Caption: Mechanism of COX-2 inhibition by fluorinated pyrazoles.
Anticancer Activity
The anticancer properties of fluorinated pyrazoles are often linked to their anti-inflammatory action but also involve distinct cellular mechanisms. By inhibiting COX-2, which is overexpressed in many tumors, these compounds can reduce inflammation-driven cancer progression. Beyond this, they have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[11] For example, Celecoxib treatment can lead to decreased expression of the pro-angiogenic factor VEGFA and increased expression of cell cycle inhibitors like p21 and p27.[11]
Agrochemical Applications
Fluorinated pyrazoles are crucial components in modern agriculture, serving as potent herbicides and fungicides.[8][13]
-
Herbicides: Many pyrazole-based herbicides function as inhibitors of acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] The inclusion of fluorine atoms is often essential for their herbicidal efficacy, enhancing both potency and metabolic stability in the target plant species.[13]
-
Fungicides: A significant class of fluorinated pyrazole fungicides, including bixafen, fluxapyroxad, and benzovindiflupyr, act as succinate dehydrogenase inhibitors (SDHIs).[7] They disrupt the mitochondrial respiratory chain in fungi, leading to a halt in energy production and subsequent cell death. The fluorine moieties in these molecules are critical for their binding to the SDH enzyme complex.[7]
Neurological Applications
Recent research has highlighted the potential of fluorinated pyrazoles in treating neurodegenerative disorders like Alzheimer's disease. Certain pyrazole-5-fluorosulfate derivatives have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14][15] By inhibiting BuChE, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function. Molecular docking studies suggest the fluorosulfate group enhances binding affinity within the enzyme's active site through unique π-sulfur interactions.[14][15]
Antimicrobial and Antiviral Activity
The structural versatility of this scaffold has also led to the development of derivatives with significant antimicrobial and antiviral properties.
-
Antibacterial: Trifluoromethyl phenyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like S. aureus, and are effective at eradicating biofilms.[2]
-
Antiviral: Fluorinated pyrazole analogues have shown promising inhibitory action against viruses such as the Hepatitis C virus (HCV), with some derivatives exhibiting activity in the nanomolar range.[16]
Section 3: Structure-Activity Relationships (SAR)
The biological activity of fluorinated pyrazoles is highly dependent on their substitution pattern. SAR studies reveal critical insights for rational drug design.
-
Position and Nature of Fluorine Group: The location of the fluorine-containing substituent (e.g., -F, -CF3, -OCF3) on the pyrazole core or its appended aryl rings is crucial. For BuChE inhibitors, a 5-fluorosulfate group on the pyrazole ring was found to be key for activity.[15]
-
Substituents on Aryl Rings: For anti-inflammatory and herbicidal agents, the presence of electron-withdrawing groups like fluorine or chlorine on the phenyl rings attached to the pyrazole is often essential for high potency.[13][17]
-
N-Substitution: The substituent on the N1 position of the pyrazole ring significantly impacts activity. In many COX-2 inhibitors and acaricides, this position is occupied by a substituted phenyl or methyl group, respectively, which correctly orients the molecule in the target's binding site.
Caption: Key structural elements influencing biological activity.
Section 4: Synthetic Methodologies
The synthesis of fluorinated pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. A common and highly effective method is the reaction between a fluorinated 1,3-diketone and an aryl or alkyl hydrazine.[1] The regioselectivity of this reaction can be a challenge, often yielding a mixture of isomers. However, the choice of solvent can dramatically influence the outcome; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of the desired product. Other advanced methods include silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, which can proceed rapidly at room temperature with high yields.[1]
Section 5: Experimental Protocols for Biological Evaluation
Verifying the biological activity of novel fluorinated pyrazole derivatives requires robust and standardized assays.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol assesses the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The assay measures the fluorescence generated by the reaction of a probe with prostaglandin G2, the product of the COX enzyme. An inhibitor will reduce the rate of fluorescence generation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, Arachidonic Acid substrate solution, and a fluorescent probe solution (e.g., ADHP).
-
Compound Preparation: Dissolve test compounds (fluorinated pyrazoles) and a known inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.
-
Enzyme Addition: In a 96-well microplate, add the assay buffer, followed by the human recombinant COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds or control vehicle (DMSO) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorescent probe and arachidonic acid to all wells to initiate the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 535/590 nm) every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability (MTT) Assay for Anticancer Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability vs. log[compound] to determine the IC50 value.
Section 6: Future Perspectives and Conclusion
The field of fluorinated pyrazole derivatives continues to be a dynamic and fruitful area of research.[18][19] Future efforts will likely focus on developing derivatives with enhanced selectivity for novel biological targets, exploring new therapeutic areas, and designing compounds with improved safety profiles and "green" credentials.[4] The use of computational tools like molecular docking will continue to play a crucial role in the rational design and optimization of new lead compounds.[7][14]
Section 7: References
-
Celecoxib - Wikipedia.
-
Celebrex (Celecoxib) Pharmacology - News-Medical.
-
Celecoxib - StatPearls - NCBI Bookshelf.
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx.
-
Celecoxib: Mechanism of Action & Structure - Study.com.
-
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PMC.
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC.
-
Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews.
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC.
-
Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
-
Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety.
-
Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - Taylor & Francis.
-
Fluorinated Pyrazoles: From Synthesis to Applications - Enamine.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.
-
Fluorinated pyrazoles containing marketed drug molecules. - ResearchGate.
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
-
Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate.
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub.
-
Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry.
-
Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. ClinPGx [clinpgx.org]
- 12. study.com [study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorinated Pyrazoles: From Synthesis to Applications - Enamine [enamine.net]
Advanced Pyrazole Synthesis: From Classical Condensation to Catalytic Precision
Executive Summary: The Pyrazole Privilege[1]
The pyrazole scaffold (1,2-diazole) is not merely a structural curiosity; it is a pharmacophore of immense industrial weight. From the blockbuster COX-2 inhibitor Celecoxib to the cannabinoid receptor antagonist Rimonabant , the pyrazole ring’s ability to serve as a bioisostere for imidazole and pyridine—while offering distinct hydrogen-bonding capabilities—makes it indispensable.
However, the synthesis of pyrazoles presents a persistent dichotomy in organic chemistry: the tension between scalability and regiocontrol . Classical methods like the Knorr synthesis are robust but often yield difficult-to-separate regioisomers when applied to unsymmetrical substrates. Modern dipolar cycloadditions and C-H activation strategies offer precision but introduce new variables in cost and safety.
This guide analyzes these methodologies not as a textbook list, but as a decision-making framework for the practicing scientist. We will explore the mechanistic underpinnings, provide validated protocols, and visualize the critical pathways governing these reactions.
The Classical Foundation: Knorr Pyrazole Synthesis[2]
Mechanistic Insight & Causality
The Knorr synthesis (1883) remains the industrial workhorse. It relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[1][2][3][4]
The Causality of Regioisomerism: The reaction proceeds via two sequential condensation steps (imine formation). The "regioselectivity problem" arises because the hydrazine can attack either carbonyl group first.
-
Kinetic Control: Usually favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.
-
Thermodynamic Control: Acid catalysis often equilibrates the intermediates, leading to the most stable tautomer.
If the 1,3-dicarbonyl is unsymmetrical (e.g., benzoylacetone), a mixture of 1,3- and 1,5-disubstituted pyrazoles is inevitable unless specific steric or electronic bias is introduced.
Validated Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is selected for its high reproducibility and use as a standard training benchmark for distinguishing regioisomers.
Reagents:
-
Acetylacetone (2,4-Pentanedione): 10.0 mmol
-
Phenylhydrazine: 10.0 mmol
-
Ethanol (Absolute): 20 mL
-
Glacial Acetic Acid (Catalyst): 2-3 drops
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; control addition rate to prevent solvent boiling.
-
Catalysis: Add 2 drops of glacial acetic acid. The acid protonates the carbonyl, lowering the activation energy for nucleophilic attack.
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C for 2 hours.
-
Monitoring: Monitor consumption of starting material via TLC (Eluent: 20% EtOAc/Hexanes).
-
Workup: Cool the mixture to 0°C in an ice bath. The product often precipitates. If not, remove ethanol under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water (1:1).
-
Validation: 1H NMR should show a singlet for the C4-H proton at ~6.0 ppm and distinct methyl singlets.
Mechanistic Visualization (Knorr)
Precision Engineering: 1,3-Dipolar Cycloaddition
Mechanistic Insight
When regiocontrol is paramount, 1,3-dipolar cycloaddition is the superior choice. This reaction involves a 1,3-dipole (typically a diazo compound or nitrile imine) reacting with a dipolarophile (alkyne or alkene).[5]
FMO Theory: The reaction is governed by the interaction between the HOMO of the dipole (diazo) and the LUMO of the dipolarophile (alkyne).
-
Regiocontrol: Steric bulk on the dipole or dipolarophile strongly directs the orientation of addition, often yielding single regioisomers (e.g., 3,5-disubstituted pyrazoles) that are difficult to access via Knorr.
Safety & Innovation: The Tosylhydrazone Route
Handling explosive diazo compounds is a safety hazard. A modern "self-validating" approach uses tosylhydrazones as safe precursors. Under basic conditions, they decompose in situ to generate the diazo species, which immediately reacts with the alkyne.
Validated Protocol: One-Pot Regioselective Synthesis
Based on the method by Aggarwal et al. and recent reviews [1, 5].
Reagents:
-
Aldehyde (Precursor): 1.0 mmol
-
Tosylhydrazine: 1.0 mmol
-
Terminal Alkyne: 1.2 mmol
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Hydrazone Formation: Mix the aldehyde and tosylhydrazine in dioxane. Stir at room temperature for 1 hour until TLC indicates hydrazone formation.
-
Diazo Generation & Cycloaddition: Add the terminal alkyne and K2CO3 to the same vessel (One-Pot).
-
Thermal Activation: Heat the reaction to 70-90°C.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography.
-
Outcome: High regioselectivity for the 3,5-disubstituted isomer due to steric repulsion in the transition state.
Mechanistic Visualization (Cycloaddition)
[3][8][14]
Modern Frontier: Transition Metal-Catalyzed C-H Activation
The Shift to Late-Stage Functionalization
Instead of building the ring with substituents (de novo synthesis), modern drug discovery often requires diversifying a pre-existing pyrazole core. Transition metal catalysis (Pd, Ru, Cu) allows for the direct functionalization of the C-4 or C-5 positions [2, 3].
Key Advantage: This approach allows for the rapid generation of libraries from a single pyrazole scaffold, significantly accelerating SAR (Structure-Activity Relationship) studies.
Protocol: Pd-Catalyzed C-4 Arylation
Direct C-H arylation avoids the need for pre-halogenated pyrazoles.
Reagents:
-
1-Methyl-1H-pyrazole: 1.0 mmol
-
Aryl Iodide: 1.2 mmol
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%)
-
Base: Ag2CO3 (2.0 equiv) - Acts as oxidant and halide scavenger.
-
Solvent: DMF
Workflow:
-
Combine reactants in a sealed tube under Argon atmosphere.
-
Heat to 120°C for 12 hours.
-
Mechanism: Electrophilic palladation at the electron-rich C-4 position followed by oxidative addition of the aryl iodide and reductive elimination.
Comparative Analysis & Decision Matrix
To assist in experimental design, the following table summarizes the operational parameters of the discussed methods.
| Feature | Knorr Condensation | 1,3-Dipolar Cycloaddition | C-H Functionalization |
| Primary Utility | Large-scale synthesis of simple cores | Regioselective synthesis of complex cores | Late-stage diversification (SAR) |
| Atom Economy | High (-2 H2O) | High (100% usually) | Moderate (Loss of HX) |
| Regiocontrol | Poor (for unsymmetrical substrates) | Excellent (Steric/Electronic control) | Excellent (Site-specific) |
| Key Limitation | Isomer separation required | Safety (Diazo handling) | Cost (Pd/Ag), Trace Metals |
| Green Score | High (Ethanol/Water) | Moderate (Organic solvents) | Low (Heavy metals) |
Strategic Workflow Diagram
References
-
Aggarwal, V. K., et al. (2003). "A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ." The Journal of Organic Chemistry.
-
Gooßen, L. J., et al. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.
-
Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.
-
Knorr, L. (1883).[9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Historical Reference).
-
Li, X., et al. (2024). "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry.
-
BenchChem. (2025). "A Technical Guide to the Knorr Pyrazole Synthesis."
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Evaluation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole in Anticancer Research
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole , a specific pyrazole derivative, for its potential as an anticancer agent. These application notes are designed not as a rigid template, but as a strategic workflow, guiding the user from initial cytotoxicity screening to more complex mechanistic studies. The protocols herein are grounded in established methodologies, providing the necessary detail to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Investigating Pyrazole Derivatives
Nitrogen-containing heterocyclic compounds are foundational in drug development, with approximately 60% of small molecules approved by the FDA containing such structures.[3] Among these, the pyrazole ring is of particular interest. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and selectivity.[1] Several pyrazole-containing drugs, such as Crizotinib and Celecoxib, are already in clinical use, validating this scaffold as a viable starting point for novel therapeutic development.[1]
Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many pyrazoles act as potent inhibitors of protein kinases, such as EGFR, VEGFR-2, and CDKs, which are crucial regulators of cell growth, proliferation, and survival.[1][4][5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[5][6][7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole derivatives can halt the uncontrolled proliferation characteristic of cancer cells.[3]
The subject of this guide, This compound , incorporates key structural features—a fluorophenyl group and a methyl-substituted pyrazole core—that suggest potential for significant biological activity. A related compound, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]..., has demonstrated potent cytotoxic and apoptotic activity in HepG2 liver cancer cells, underscoring the promise of this chemical class.[6] The following sections outline a systematic approach to characterizing its anticancer potential.
Strategic Experimental Workflow
The investigation of a novel compound's anticancer properties should follow a logical progression from broad screening to specific mechanistic inquiry. This workflow ensures that resources are used efficiently, building a comprehensive profile of the compound's activity.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. japsonline.com [japsonline.com]
- 6. 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of pyrazole derivatives as kinase inhibitors
Application Note: Precision Targeting of the Kinome using Pyrazole Derivatives
Abstract
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar geometry and capacity for diverse substitution patterns allow it to mimic the adenine ring of ATP, facilitating precise hydrogen bonding with the kinase hinge region. This guide provides a comprehensive technical workflow for the application of pyrazole derivatives in drug discovery, ranging from rational design principles to validated biochemical and cellular profiling protocols.
Chemical Biology & Mechanism of Action
The Pyrazole Advantage
Kinases catalyze the transfer of the
-
Pharmacophore Mimicry: The pyrazole ring (specifically 3-aminopyrazole or pyrazolo[1,5-a]pyrimidine fusions) functions as a bioisostere of the adenine ring.
-
Binding Mode (Type I): Most pyrazole derivatives act as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.[1]
-
H-Bond Acceptor (N2): Interacts with the backbone NH of a hinge residue.
-
H-Bond Donor (NH or exocyclic NH2): Interacts with the backbone Carbonyl (C=O) of the hinge.
-
Structural Biology Diagram
The following diagram illustrates the critical interactions within the ATP-binding pocket.
Figure 1: Schematic representation of a pyrazole inhibitor binding within the kinase ATP pocket. The inhibitor anchors to the hinge region while exploiting the gatekeeper residue for selectivity.
Experimental Workflow: From Synthesis to Hit Validation
To ensure data integrity, pyrazole derivatives must undergo a rigorous screening cascade.
Table 1: The Screening Cascade
| Stage | Assay Type | Readout | Critical Parameter |
| 1. QC | Analytical Chemistry | LC-MS / NMR | Purity > 95%; Identity confirmation. |
| 2. Primary | Biochemical (ADP-Glo) | Luminescence | % Inhibition at fixed dose (e.g., 10 µM). |
| 3. Potency | Dose-Response | IC50 Determination | Hill Slope (0.8–1.2); Z-Factor > 0.5. |
| 4. Cellular | Target Engagement | Western Blot / ELISA | Phospho-protein reduction (IC50). |
| 5. Specificity | Selectivity Profiling | Panel Screen | Gini Coefficient / Entropy Score. |
Protocol: In Vitro Kinase Inhibition (ADP-Glo™)
The ADP-Glo™ assay is the gold standard for screening pyrazoles due to its resistance to fluorescence interference (a common issue with small aromatic heterocycles). It quantifies kinase activity by measuring the ADP generated during the reaction.[2][3]
Reagents & Preparation
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Expert Tip: Fresh DTT is mandatory. Oxidized DTT can inactivate kinases by forming disulfides with cysteine residues in the catalytic loop.
-
-
Substrate: Specific peptide or protein substrate (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
-
ATP: Ultra-pure ATP (Promega or equivalent).
-
Critical: Run the assay at Km[ATP] (the concentration at which the reaction velocity is half-maximal). This ensures the assay is sensitive to ATP-competitive inhibitors (Type I). Using saturating ATP (>10x Km) will artificially increase the IC50 of your pyrazole.
-
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve pyrazole derivatives in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in DMSO (10 points).
-
Dilute 1:25 into Kinase Buffer to create 4X working stocks (Final DMSO in assay = 1%).
-
-
Kinase Reaction (384-well plate):
-
Add 2.5 µL of Kinase (optimized concentration, typically 0.5–5 ng/well).
-
Add 2.5 µL of Compound (or DMSO control). Incubate 10 min at RT to allow equilibrium binding.
-
Add 5.0 µL of ATP/Substrate Mix to initiate reaction.
-
Incubation: 60 minutes at RT (Protect from light).
-
-
ADP-Glo Reaction (Stop & Deplete):
-
Detection:
-
Add 20 µL of Kinase Detection Reagent.[2]
-
Incubate 30 min at RT. Mechanism: Converts generated ADP back to ATP -> Luciferase -> Light.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
Protocol: Cellular Target Engagement (Western Blot)
Demonstrating that your pyrazole enters the cell and inhibits the target in situ is critical.
Experimental Design (Example: MAPK Pathway)
If your pyrazole targets BRAF (e.g., an Encorafenib analog), you must monitor the phosphorylation of downstream MEK and ERK .
Figure 2: The MAPK signaling cascade. A valid pyrazole BRAF inhibitor will reduce p-MEK and p-ERK levels without affecting total protein levels.
Procedure
-
Seeding: Seed A375 cells (BRAF V600E mutant) at
cells/well in 6-well plates. -
Treatment: Treat with pyrazole derivative (0, 0.1, 1, 10 µM) for 1–2 hours .
-
Note: Kinase phosphorylation events are rapid. Long incubations (24h) measure phenotypic changes (apoptosis), not direct target engagement.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Critical: Without phosphatase inhibitors, p-ERK signals will vanish during lysis.
-
-
Western Blot:
-
Probe with anti-p-ERK1/2 (Thr202/Tyr204).
-
Probe with anti-Total-ERK1/2 (Loading Control).
-
Success Criterion: Dose-dependent decrease in p-ERK/Total-ERK ratio.
-
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound Aggregation | Add 0.01% Triton X-100 or Tween-20 to assay buffer. Aggregates (colloids) inhibit non-specifically; detergents disrupt them [1]. |
| High Background | ATP Contamination | Ensure complete depletion step in ADP-Glo. Check ATP purity. |
| Low Activity (Z' < 0.5) | Enzyme Instability | Keep kinase on ice until use. Verify Mg2+/Mn2+ requirement. |
| Fluorescence Interference | Compound Autofluorescence | Switch to Luminescence (ADP-Glo) or Radiometric (33P-ATP) assays. |
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
Sources
High-Throughput Screening Assays for Pyrazole Libraries
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in blockbuster drugs such as Celecoxib , Ruxolitinib , and Ibrutinib . Its "privileged" status stems from its ability to form key hydrogen bonds with ATP-binding pockets in kinases and allosteric sites in GPCRs. However, screening pyrazole libraries presents specific challenges, including aqueous solubility limits and potential aggregation-based false positives. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrazole derivatives against kinase targets, ensuring high sensitivity and minimal interference.
Introduction: The Pyrazole Advantage and HTS Challenges
The Privileged Scaffold
Pyrazoles (1,2-diazoles) are ubiquitous in drug discovery due to their metabolic stability and versatile substitution patterns.[1] In kinase inhibition, the pyrazole nitrogen often acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. This makes them ideal candidates for Target-Based High-Throughput Screening (HTS) .
Screening Challenges
-
Autofluorescence: Many small aromatic heterocycles, including some fused pyrazoles, fluoresce in the blue/green region, interfering with standard intensity-based assays.
-
Solubility: Lipophilic pyrazole derivatives often precipitate in aqueous assay buffers, leading to light scattering or "promiscuous" inhibition via colloidal aggregation.
Solution: This protocol utilizes TR-FRET , a ratiometric assay that uses a time delay to eliminate short-lived compound autofluorescence, ensuring that the signal measured is purely from the biological interaction.
Library Preparation and Management[2]
Proper handling of the chemical library is the first step in ensuring data integrity.
Solubilization and Storage
-
Solvent: Dissolve pyrazole compounds in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .
-
Storage: Store in Matrix tubes or 384-well polypropylene storage plates at -20°C or -80°C.
-
Hydration Control: DMSO is hygroscopic. Water absorption can cause compound precipitation. Use heat-sealed foil seals and limit freeze-thaw cycles (maximum 5 cycles).
Quality Control (LC-MS)
Randomly sample 5% of the library annually to verify stability. Pyrazoles are generally stable, but specific side chains (e.g., aldehydes, esters) may degrade.
Primary Assay Protocol: TR-FRET Kinase Screen
This protocol uses a "Sandwich" or "Tracer" format where a Europium (Eu) or Terbium (Tb) donor transfers energy to an acceptor fluorophore only when the kinase product (phosphorylated substrate) is formed.
Assay Principle
-
Kinase Reaction: Kinase transfers
-phosphate from ATP to a specific peptide substrate. -
Detection: A Tb-labeled antibody binds the phosphorylated residue.[2]
-
Readout: Excitation of Tb (340 nm) leads to emission at 495 nm (Tb) and energy transfer to the acceptor (e.g., GFP/Fluorescein) emitting at 520 nm. The Ratio (520/495) is proportional to phosphorylation.
Workflow Diagram
Figure 1: Step-by-step workflow for a TR-FRET based kinase screen of pyrazole libraries.
Reagents & Equipment
| Component | Specification | Purpose |
| Microplate | 384-well, Low Volume, White | White reflects light for higher signal; low volume saves reagents. |
| Kinase Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological conditions; surfactant (Brij-35) prevents aggregation. |
| Donor | LanthaScreen™ Tb-anti-phospho-Ab | Long-lifetime fluorophore (ms range).[3] |
| Acceptor | Fluorescein-labeled Peptide Substrate | FRET pair for Terbium.[2] |
| Reader | Multi-mode Reader (e.g., PHERAstar, EnVision) | Must support Time-Resolved Fluorescence (TRF). |
Step-by-Step Protocol (384-well format)
Step 1: Compound Transfer
-
Dispense 100 nL of pyrazole library compounds (10 mM stock) into assay plate wells using an acoustic dispenser (Echo) or pin tool.
-
Final Compound Concentration: 10 µM (assuming 10 µL final volume).
-
Vehicle Control: 100 nL 100% DMSO (Columns 1-2).
-
Positive Control: 100 nL Staurosporine (100 µM stock) (Columns 23-24).
Step 2: Enzyme Addition
-
Dilute Kinase to 2X optimal concentration in Kinase Buffer.
-
Dispense 2.5 µL of 2X Kinase into all wells.
-
Note: Pre-incubate compound and kinase for 10 mins if checking for slow-binding inhibitors.
Step 3: Substrate/ATP Initiation
-
Prepare a mix of 2X Substrate (e.g., 400 nM) and 2X ATP (at
apparent, e.g., 10 µM). -
Dispense 2.5 µL of Substrate/ATP mix to start the reaction.
-
Total Assay Volume: 5 µL.
-
Seal plate and centrifuge (1000 rpm, 1 min).
-
Incubate for 60 minutes at Room Temperature (20-25°C).
Step 4: Detection
-
Prepare Detection Buffer containing EDTA (20 mM) and Tb-Antibody (2 nM).
-
Scientific Logic:[4][5][6] EDTA chelates Mg²⁺, stopping the kinase reaction immediately.
-
Dispense 5 µL of Detection Mix into all wells.
-
Incubate for 30-60 minutes to allow antibody binding.
Step 5: Plate Reading
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 490/495 nm.
-
Emission 2 (Acceptor): 520 nm.
-
Delay Time: 100 µs (Crucial to eliminate compound autofluorescence).
-
Integration Time: 200 µs.
Data Analysis & Hit Validation
Calculation of TR-FRET Ratio
Calculate the emission ratio for every well:
Z-Prime ( ) Validation
Before running the full library, validate the assay quality using controls.
- : Standard deviation of positive (inhibited) and negative (DMSO) controls.
- : Mean of controls.
-
Requirement:
is mandatory for a robust HTS.
Hit Selection Criteria
-
Primary Hit: Compounds showing >50% inhibition at 10 µM.
-
Interference Check: Flag compounds with abnormally high Donor (495 nm) signal (indicates blue fluorescence) or Acceptor signal (indicates green fluorescence) independent of FRET.
Hit Validation Workflow (Graphviz)
Figure 2: Logic flow for validating pyrazole hits, moving from biochemical inhibition to biophysical binding confirmation.
Troubleshooting Pyrazole Screens
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Non-specific antibody binding | Increase salt (NaCl) or surfactant (Brij-35/Tween-20) in detection buffer. |
| Steep Hill Slope (>2.0) | Aggregation / Colloidal formation | Add 0.01% Triton X-100; Spin down compound plates before transfer. |
| Signal Drift | Temperature fluctuation | Allow reagents to equilibrate to RT for 30 mins before dispensing. |
| "Sticky" Compounds | Pyrazoles binding to plastic | Use "Low Binding" polypropylene plates; ensure DMSO < 2% final. |
References
-
Ansari, A. et al. (2017).[7] Pyrazole scaffolds: A review of their biological activities and synthesis. European Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. LanthaScreen™ TR-FRET Assay Principle and Protocol.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Zhang, J. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.
-
El-Gamal, M. I., et al. (2022).[8] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole with Target Proteins
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-(4-Fluorophenyl)-3-Methyl-1H-pyrazole with its potential protein targets. This document outlines the scientific rationale, detailed step-by-step protocols, and methods for results validation, ensuring scientific integrity and reproducibility.
Scientific Introduction and Rationale
Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][2]. The compound this compound, with its specific substitutions, presents a scaffold of interest for targeted drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, making it a compelling candidate for investigation[3][4].
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns at the molecular level[5][6][7][8][9]. This in silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, offering a time and cost-effective alternative to extensive experimental screening[5][8].
This guide will focus on the molecular docking of this compound against several putative protein targets identified from the literature for analogous pyrazole-containing compounds. These include, but are not limited to:
-
Androgen Receptor (AR): A key target in prostate cancer therapy. Pyrazole derivatives have been shown to act as AR antagonists[10].
-
Serotonin 5-HT2A Receptor: A G-protein coupled receptor involved in various neurological processes. Analogs of the query compound have shown affinity for this receptor[3].
-
Toll-Like Receptor 4 (TLR4): A component of the innate immune system, where some pyrazole compounds have demonstrated inhibitory activity[3].
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters and a target for neurodegenerative diseases. Pyrazole derivatives have shown selective inhibition of MAO-B[1][3].
By elucidating the potential binding modes and affinities of this compound with these proteins, we can generate hypotheses for its mechanism of action and guide further experimental validation.
Experimental Design and Workflow
A typical molecular docking workflow involves several key stages, from data acquisition and preparation to the final analysis of results. The following diagram illustrates the logical flow of the protocol described herein.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step methodologies for the molecular docking of this compound. While specific software commands may vary, the underlying principles are broadly applicable.
Ligand Preparation
The accuracy of docking results is highly dependent on the correct preparation of the ligand.
Protocol 3.1: Preparation of this compound
-
Obtain Ligand Structure: Download the 3D structure of this compound from a public database such as PubChem (CID: 67563593) in a suitable format (e.g., SDF)[11][12].
-
Add Hydrogens: Use molecular modeling software (e.g., UCSF Chimera, AutoDock Tools) to add hydrogen atoms to the ligand, as they are often omitted in 2D representations but are crucial for accurate interaction calculations[13][14][15].
-
Assign Partial Charges: Assign partial charges to each atom of the ligand. This is essential for calculating electrostatic interactions. Common charge models include Gasteiger charges[13][14].
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is a key aspect of induced-fit models[14].
-
Generate 3D Conformations: If the docking software requires it, generate multiple low-energy 3D conformations of the ligand. This can improve the sampling of the conformational space during docking[13][15][16].
-
Save in Appropriate Format: Save the prepared ligand in the format required by the chosen docking software (e.g., PDBQT for AutoDock Vina)[13].
Target Protein Preparation
Proper preparation of the receptor is critical for a successful docking experiment.
Protocol 3.2: Preparation of Target Protein
-
Select and Download Protein Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). When available, select a structure that is co-crystallized with a ligand to aid in defining the binding site[13][17].
-
Clean the Protein Structure:
-
Add Hydrogens: Similar to the ligand, add hydrogen atoms to the protein structure, paying special attention to the ionization states of acidic and basic residues at physiological pH[11][14].
-
Assign Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER)[17].
-
Handle Missing Residues/Atoms: Check for and, if necessary, model any missing residues or atoms in the crystal structure using tools like SWISS-MODEL or the built-in functionalities of molecular visualization software[18].
-
Save in Docking-Ready Format: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina)[14].
Molecular Docking Simulation
This protocol outlines the general steps for performing the docking calculation.
Protocol 3.3: Performing the Docking Simulation
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined around it.
-
Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand but not excessively large to avoid unnecessary computational expense[14][19].
-
-
Configure Docking Parameters:
-
Set the parameters for the search algorithm (e.g., number of runs, exhaustiveness of the search).
-
Ensure the prepared ligand and protein files are correctly specified in the docking configuration file[14].
-
-
Run the Docking Simulation: Execute the docking command using software such as AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and rank them based on a scoring function[11][20].
-
Output Docking Results: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (e.g., in kcal/mol)[21].
Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to derive meaningful insights.
Evaluating Binding Affinity
The primary quantitative output of most docking programs is the binding affinity or docking score. This value represents the predicted free energy of binding.
-
Lower Binding Energy: A more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity[20][21].
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Androgen Receptor | 2AX6 | -8.5 | Arg752, Gln711, Met745 |
| 5-HT2A Receptor | 6A93 | -9.2 | Ser159, Phe339, Asp155 |
| TLR4/MD-2 Complex | 2Z64 | -7.8 | Tyr102, Arg90, Ser118 |
| Monoamine Oxidase B | 2V5Z | -8.9 | Tyr398, Tyr435, Cys172 |
Visualization and Interaction Analysis
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.
-
Load the Complex: Use molecular visualization software like PyMOL or UCSF Chimera to load the prepared protein structure and the docked ligand poses[11].
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Cation-Pi Interactions: Electrostatic interactions involving aromatic rings.
-
The following diagram illustrates a hypothetical binding mode of the ligand within a protein's active site.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jchr.org [jchr.org]
- 3. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 7. microbenotes.com [microbenotes.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C10H9FN2 | CID 67563593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Notes & Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Knorr in 1883, its derivatives have become integral components in a vast array of approved pharmaceuticals, demonstrating its status as a "privileged scaffold."[1][3][4] This privileged nature stems from the pyrazole ring's unique combination of physicochemical properties: it is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and can serve as a bioisostere for other aromatic rings, often improving properties like solubility and lipophilicity.[3][5][6]
The versatility of the pyrazole core is evidenced by its presence in blockbuster drugs spanning a wide range of therapeutic areas.[4][7] Notable examples include the anti-inflammatory drug Celecoxib , the erectile dysfunction treatment Sildenafil , and numerous kinase inhibitors used in oncology such as Ruxolitinib and Axitinib .[8][9] The significant increase in FDA-approved drugs containing a pyrazole nucleus over the last decade underscores its enduring importance and potential for future drug development.[3][8][10]
This guide provides an in-depth exploration of the pyrazole scaffold, detailing its application in key therapeutic areas, providing robust synthetic protocols, and offering insights into the rationale behind its successful implementation in drug design.
Therapeutic Versatility of the Pyrazole Scaffold
The structural and electronic features of the pyrazole ring allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[11][12]
-
Anti-inflammatory Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs, most notably as selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[2][9] The specific substitution pattern on the pyrazole ring is crucial for achieving selectivity over the COX-1 isoform, thereby reducing gastrointestinal side effects. Molecular modeling has shown that pyrazole analogs can form critical hydrogen bonds and π-π interactions within the COX-2 active site.[13]
-
Anticancer Agents: In oncology, pyrazoles are key components of many small-molecule kinase inhibitors.[8][14] Kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), are often dysregulated in cancer.[14][15] The pyrazole scaffold can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase, thereby blocking its activity and halting downstream signaling pathways that promote tumor growth.[14]
-
Antimicrobial Agents: The emergence of drug-resistant bacteria has spurred the search for new antimicrobial agents. Aniline-derived pyrazole compounds have shown potent and selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]
-
Other CNS and Metabolic Applications: The pyrazole core is also found in drugs targeting the central nervous system and metabolic disorders. For instance, Rimonabant was developed as an anti-obesity agent, and other derivatives have been explored for their antipsychotic, antidepressant, and anticonvulsant properties.[4]
The following diagram illustrates the workflow from scaffold identification to drug candidate.
Caption: Pyrazole-Based Drug Discovery Workflow.
Synthetic Strategies and Protocols
The synthesis of substituted pyrazoles is a well-established field, with several robust methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[16]
Protocol 1: Knorr Pyrazole Synthesis (Classic Method)
This protocol describes the synthesis of a 1,3,5-substituted pyrazole, a common motif in medicinal chemistry.
Rationale: The Knorr synthesis is a foundational method that relies on the condensation of a β-diketone with a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst, as it facilitates both the initial condensation and the final dehydration step.
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane, 1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-diketone (1.0 eq) and the hydrazine derivative (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Precipitation: A solid precipitate should form. If not, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification & Characterization: The crude product can be further purified by recrystallization from ethanol. The final product's identity and purity should be confirmed using NMR spectroscopy, Mass Spectrometry, and HPLC.
Caption: Knorr Pyrazole Synthesis Pathway.
Application Note: Case Study on a COX-2 Inhibitor Scaffold
The development of Celecoxib provides a powerful example of rational drug design centered on the pyrazole scaffold. The goal was to achieve selective inhibition of COX-2 over COX-1.
Mechanism of Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Medicinal chemists designed a 1,5-diarylpyrazole scaffold where one of the aryl groups is substituted with a sulfonamide (-SO₂NH₂) or a similar group. This sulfonamide moiety is perfectly positioned to fit into the COX-2 side pocket, forming a strong hydrogen bond and anchoring the molecule. This specific interaction is not possible in the smaller COX-1 active site, thus conferring selectivity.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes key SAR data for a series of Celecoxib analogs, demonstrating the importance of specific substituents for COX-2 inhibitory activity.
| Compound | R1 (at C-3) | R2 (at C-5) | R3 (at N-1) | COX-2 IC₅₀ (µM) |
| 1 (Lead) | -CF₃ | 4-Me-Ph | 4-SO₂NH₂-Ph | 0.04 |
| 2 | -CH₃ | 4-Me-Ph | 4-SO₂NH₂-Ph | 0.85 |
| 3 | -CF₃ | Ph | 4-SO₂NH₂-Ph | 0.12 |
| 4 | -CF₃ | 4-Me-Ph | Ph | > 100 |
| 5 | -CF₃ | 4-Me-Ph | 4-SO₂Me-Ph | 0.06 |
Interpretation:
-
-CF₃ Group is Critical: Comparing compound 1 to 2 , replacing the trifluoromethyl group at the R1 position with a methyl group leads to a >20-fold loss in potency. The electron-withdrawing nature of the -CF₃ group is crucial for activity.
-
Sulfonamide is Essential for Binding: The complete removal of the sulfonamide group (compound 4 ) abolishes activity, confirming its role as the key binding moiety for COX-2 selectivity.
-
Methylated Sulfonamide is Tolerated: The N-methylated sulfonamide (compound 5 ) retains high potency, indicating that the primary sulfonamide hydrogen is not an absolute requirement for the interaction in the side pocket, though it is often preferred.
The diagram below shows a simplified representation of a pyrazole-based inhibitor binding to the COX-2 active site.
Caption: Pyrazole Inhibitor in COX-2 Site.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][10] Its metabolic stability and versatile synthetic accessibility ensure its continued use in the development of new therapeutics.[3][5] Future research will likely focus on exploring novel substitution patterns, developing more efficient and green synthetic methodologies, and applying pyrazole-based compounds to new and challenging biological targets. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the design and optimization of the next generation of pyrazole-containing drugs.[10]
References
- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL
- Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL
- Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL
- Title: (PDF)
- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI Source: MDPI URL
- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Methodologies URL
- Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Bentham Science URL
- Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
- Title: Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential | Request PDF Source: ResearchGate URL
- Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL
- Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher Source: Hilaris Publisher URL
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL
- Title: Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL
- Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed Source: PubMed URL
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Center for Biotechnology Information URL
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL
- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL
- Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Bentham Science URL
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pyrazole Synthesis via Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and materials science.[1] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have become indispensable building blocks due to their remarkable structural versatility and broad spectrum of pharmacological activities.[2] FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the kinase inhibitor Crizotinib, highlight the therapeutic significance of this heterocyclic system.[1][2]
The power of the pyrazole core lies in its ability to serve as a stable framework that can be functionalized at multiple positions, allowing for precise modulation of its physicochemical and biological properties.[1] The most common and robust strategy for constructing this valuable ring system is through cyclocondensation reactions, which involve the formation of the heterocyclic ring by condensing a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[3][4]
This comprehensive guide provides an in-depth exploration of pyrazole synthesis via cyclocondensation, focusing on the foundational Knorr synthesis and its key variations. It is designed to equip researchers with the technical knowledge, field-proven protocols, and troubleshooting insights required for the successful synthesis and application of these vital compounds.
Mechanistic Cornerstone: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the archetypal cyclocondensation reaction for forming pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism involving initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6][7]
The general mechanism can be visualized as follows:
Caption: General mechanism of the Knorr Pyrazole Synthesis.
A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls (R¹ ≠ R³), is regioselectivity . The initial nucleophilic attack of the substituted hydrazine (R²-NH-NH₂) can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4]
Factors Influencing Regioselectivity:
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4]
-
Electronic Effects: The more electrophilic carbonyl carbon (e.g., a ketone is more reactive than an ester) is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.[7]
-
Reaction pH: The pH can alter the nucleophilicity of the hydrazine nitrogens. Acidic conditions can protonate the hydrazine, influencing which nitrogen atom initiates the attack.[1][4]
-
Solvent: The choice of solvent can significantly impact regioselectivity. Polar protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMAc) or fluorinated alcohols have been shown to improve selectivity in certain cases.[1][4]
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for common and versatile cyclocondensation reactions.
Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes the straightforward synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a foundational example of the Knorr reaction.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (~64% solution)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring. An exothermic reaction may be observed.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetylacetone spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to afford 3,5-dimethylpyrazole as a white solid.[8]
Expected Yield: 85-95%.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester (Celecoxib Analogue Precursor)
This protocol details the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl acetoacetate and phenylhydrazine. This reaction is fundamental to the synthesis of many pharmaceutical agents.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Sodium acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).
-
In a separate beaker, dissolve phenylhydrazine hydrochloride (14.5 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 100 mL of warm water.
-
Add the warm phenylhydrazine/acetate solution to the stirred solution of ethyl acetoacetate.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours. A solid may begin to precipitate during this time.
-
After the reflux period, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove salts and any unreacted starting materials.
-
Dry the product in an oven at 60-70°C to a constant weight. The product, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is typically obtained as a crystalline solid and is often pure enough for subsequent steps.
Expected Yield: 70-85%.
Protocol 3: Microwave-Assisted Synthesis from an Enaminone
Microwave irradiation can dramatically accelerate reaction times. This protocol describes the rapid synthesis of a substituted pyrazole from a β-enaminone and hydrazine.
Materials:
-
(E)-4-(dimethylamino)-3-buten-2-one (or other suitable enaminone)
-
Hydrazine sulfate
-
p-Toluenesulfonic acid (catalyst)
-
Water
-
Chloroform
Equipment:
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stir bars
-
Mortar and pestle (for solvent-free variant)
Procedure:
-
In a 10 mL microwave reaction vial, place the enaminone (1 mmol), hydrazine sulfate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (20 mol%).
-
Add a magnetic stir bar. For a solvent-free reaction, the solids can be ground together in a mortar before being placed in the vial.[9]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W at a temperature of 120-140°C for 5-10 minutes.[10]
-
After the reaction is complete and the vessel has cooled, add water (10 mL) to the mixture.
-
Extract the product with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazole product.
Expected Yield: >90%.
Comparative Data of Synthetic Methods
The choice of synthetic method can significantly impact yield, reaction time, and environmental footprint. The following table provides a comparison for the synthesis of 3,5-dimethylpyrazole.
| Parameter | Traditional Knorr Synthesis | Microwave-Assisted Synthesis |
| Substrates | Acetylacetone, Hydrazine Hydrate | Acetylacetone, Hydrazine Hydrate |
| Solvent | Ethanol / Acetic Acid | None (Solvent-free) or Ethanol |
| Catalyst | Acetic Acid | None or Lewis/Brønsted Acid |
| Reaction Temp. | ~80 °C (Reflux) | 120-140 °C |
| Reaction Time | 1 - 3 hours | 5 - 15 minutes[11] |
| Typical Yield | 75-95%[11] | Up to 96%[11] |
| Work-up | Solvent extraction, drying | Simple precipitation/filtration |
Experimental Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The following workflow outlines the general process from reaction setup to product validation.
Caption: A typical experimental workflow for pyrazole synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Quality: Hydrazine may have decomposed.[12]2. Solubility: Starting materials are not soluble in the chosen solvent.[1]3. Suboptimal pH: Reaction is too acidic (hydrazine protonated) or not acidic enough (catalysis is inefficient).[12] | 1. Use fresh, high-purity, or redistilled hydrazine.[12]2. Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene).[1]3. Adjust pH. Add a few drops of acetic acid. If using a hydrazine salt, add a mild base like sodium acetate. |
| Formation of Two Regioisomers | 1. Similar Reactivity of Carbonyls: The two carbonyl groups of the 1,3-dicarbonyl have similar steric and electronic environments.2. Reaction Conditions: Temperature or solvent may not favor one pathway. | 1. Modify the substrate to increase steric or electronic bias.[4]2. Screen different solvents (e.g., fluorinated alcohols).[4] Lower the reaction temperature. Adjust the pH to exploit differences in hydrazine nitrogen nucleophilicity.[1] |
| Reaction Mixture Darkens (Red/Brown) | 1. Hydrazine Decomposition: Phenylhydrazine, in particular, is prone to air oxidation and decomposition, forming colored impurities.[12] | 1. Run the reaction under an inert atmosphere (N₂ or Ar). Use high-purity, freshly distilled phenylhydrazine.[12] |
| Product is an Oil, Fails to Solidify | 1. Impurities Present: Presence of unreacted starting materials or solvent can prevent crystallization.2. Product Nature: The target pyrazole may have a low melting point. | 1. Purify the crude product using column chromatography.2. Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid. Try co-distillation with a non-polar solvent like toluene to remove residual solvents. |
Product Validation: Spectroscopic Data
Confirming the structure of the synthesized pyrazole is paramount. Below are typical spectroscopic data for the model compound 3,5-dimethylpyrazole .
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
IR (KBr, cm⁻¹):
-
3200-3100 (broad, N-H stretching)
-
~1590 (C=N stretching)
-
~1450 (C=C stretching)
-
Safety Precautions
Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[12][16] All manipulations must be performed with extreme caution.
-
Engineering Controls: Always handle hydrazine and its derivatives inside a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact; consider chloroprene for splash hazards).[12]
-
Handling: Use solutions of hydrazine (e.g., hydrazine hydrate) instead of anhydrous hydrazine whenever possible, as they are less volatile and flammable.[12] Avoid contact with skin and eyes.[16]
-
Storage: Store hydrazine containers in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials (e.g., oxidizing agents). Store in a designated area for Particularly Hazardous Substances (PHS).[12]
-
Waste Disposal: Quench any unreacted hydrazine before workup by adding an excess of acetone to form the less hazardous hydrazone. Dispose of all hydrazine-containing waste in properly labeled hazardous waste containers according to institutional guidelines.[12]
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. (2024). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. (2025). [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. (2023). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. (2024). [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tasch-Müller/80f7690f7e4499d3d3a7d25e4c023d8c1171a811]([Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025). [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (2017). [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. (n.d.). [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. (2025). [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ResearchGate. (2008). [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). (2014). [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (2012). [Link]
-
Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Environmental Health & Safety, University of California, Santa Barbara. (2009). [Link]
-
General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... ResearchGate. (n.d.). [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... ResearchGate. (n.d.). [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. (n.d.). [Link]
-
Standard Operating Procedure: Hydrazine. Environmental Health & Safety, University of California, Santa Barbara. (n.d.). [Link]
- Chapter 5: Pyrazoles.
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. (2025). [Link]
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]
-
An efficient solvent-free synthesis of NH-pyrazoles from β-dimethylaminovinylketones and hydrazine on grinding. Academia.edu. (n.d.). [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025). [Link]
-
High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. (1988). [Link]
-
Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. (2001). [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. (2006). [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. (n.d.). [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering (RSC Publishing). (2018). [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. (2010). [Link]
-
Synthesis of celecoxib. ResearchGate. (2011). [Link]
- Novel method for preparing celecoxib.
- Process for preparation of celecoxib.
-
3,5-Dimethylpyrazole. Wikipedia. (n.d.). [Link]
-
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. (n.d.). [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. (2021). [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. IOP Conference Series: Materials Science and Engineering. (2019). [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. (2008). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 13C NMR spectrum [chemicalbook.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Compounds
Welcome to the technical support center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. This document provides practical, in-depth solutions to common purification issues, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of pyrazole derivatives.
Q1: What are the most common impurities in pyrazole synthesis and how do they affect purification?
Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomers, and byproducts from side reactions.[1][2] These impurities can complicate purification due to similar polarities and solubilities to the desired pyrazole product, leading to co-elution in chromatography or co-precipitation during crystallization.
Q2: How do I choose the best primary purification technique for my pyrazole derivative?
The choice of purification method depends on the physical state of your crude product and the nature of the impurities.
-
For solid products: Recrystallization is often the most effective and scalable method.
-
For oils or solids that fail to crystallize: Chromatography (flash or HPLC) is the preferred method.[3]
-
To remove acidic or basic impurities: An initial acid-base extraction can significantly simplify subsequent purification steps.[4][5]
The following flowchart provides a general decision-making framework:
Caption: Decision workflow for selecting a primary purification technique.
Q3: My pyrazole is a stubborn oil. What are my options?
If your pyrazole derivative is an oil, direct crystallization is not possible. The primary options are:
-
Chromatography: Flash column chromatography is the most common method to purify pyrazole oils.[6]
-
Salt Formation: Convert the pyrazole into a solid salt by reacting it with an acid (e.g., HCl, H₂SO₄, or oxalic acid).[7] The resulting crystalline salt can be purified by recrystallization and then neutralized to recover the pure pyrazole oil if needed.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.
Q4: How can I separate regioisomers of substituted pyrazoles?
Separating pyrazole regioisomers is a frequent challenge due to their very similar polarities.[8]
-
Flash Column Chromatography: This is the most widely used method. Success often depends on meticulous optimization of the mobile phase using thin-layer chromatography (TLC) to maximize the difference in retention factor (Rf).[1][8]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, normal-phase or reverse-phase HPLC can provide the necessary resolution.[8]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during pyrazole purification.
Guide 1: Problem - Low Purity or Yield After Recrystallization
Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and execution.
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent | An ideal solvent should dissolve the pyrazole compound poorly at low temperatures and well at high temperatures. Solution: Perform a systematic solvent screen with small amounts of your crude product. Common solvents to try for pyrazoles include ethanol, isopropanol, ethyl acetate, and toluene.[4] |
| Cooling Too Quickly | Rapid cooling can cause the product to precipitate as a powder, trapping impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature, ideally in an insulated container. Once at room temperature, cooling in an ice bath can maximize yield. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. Solution: 1. Scratch: Gently scratch the inside of the flask below the solvent level with a glass rod. 2. Seed: Add a tiny crystal of pure product to the solution. |
| Insoluble Impurities | Insoluble impurities can inhibit crystal growth. Solution: If you observe insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool.[9] |
Workflow: Troubleshooting Poor Crystallization
Caption: Troubleshooting workflow for inducing crystallization.
Protocol: Recrystallization via Anti-Solvent Addition
This method is useful when your pyrazole is highly soluble in one solvent but poorly soluble in another miscible solvent.
-
Dissolve the crude pyrazole in the minimum amount of a "good" solvent (e.g., acetone, ethanol) in which it is very soluble.
-
With vigorous stirring, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble.[4]
-
Continue adding the anti-solvent dropwise until the solution becomes slightly and persistently turbid.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to stand undisturbed to cool slowly, which should induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.
Guide 2: Problem - Poor Separation During Column Chromatography
This is often encountered when purifying pyrazole regioisomers or removing impurities with similar polarity.
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Suboptimal Mobile Phase | The chosen solvent system does not provide adequate separation on the stationary phase. Solution: Systematically test different solvent systems using TLC. Aim for an Rf value of ~0.3 for your target compound and maximize the difference in Rf (ΔRf) between your product and the impurities. Hexane/ethyl acetate and dichloromethane/methanol are common starting points.[3][10] |
| Co-eluting Isomers | Regioisomers often have very similar polarities, making baseline separation difficult. Solution: 1. Shallow Gradient: Use a very shallow elution gradient or switch to an isocratic (single solvent mixture) elution.[8] 2. Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase silica (C18).[4] |
| Compound Sticking to Silica | The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential product loss. Solution: Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to your mobile phase.[4] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or higher. |
Protocol: Flash Chromatography for Pyrazole Purification
-
TLC Optimization: Find a solvent system (e.g., ethyl acetate/hexane) that gives an Rf value of ~0.3 for your desired pyrazole and shows good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel.[8]
-
Elution: Start with the low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.[8]
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Guide 3: Problem - Removing Unreacted Starting Materials or Reagents
Sometimes, the main challenge is not separating closely related products, but removing excess reagents or starting materials.
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Acidic/Basic Reagents | Unreacted hydrazine (basic) or acidic catalysts/byproducts remain in the crude mixture. Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, then with a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities.[5] Finally, wash with brine to remove residual water. |
| Water-Soluble Impurities | Impurities like inorganic salts may be present. Solution: An aqueous workup is often sufficient. Dissolve the crude mixture in an organic solvent and wash with water in a separatory funnel.[11] |
| Non-polar Starting Materials | For instance, unreacted 1,3-dicarbonyl compounds. Solution: If the pyrazole is a solid, trituration or washing the solid with a non-polar solvent like hexane can effectively remove these impurities.[4] |
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (2025).
- UAB & UB Researchers. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB.
- Various Authors. (2024). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
- Google Patents. (2011). Method for purifying pyrazoles.
- Pavel, K. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Acid–base extraction.
- D'hooghe, M. et al. (2024).
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Maccioni, E. et al. (n.d.). Tricyclic Pyrazoles. Part 5.
- Zare, A. et al. (2022).
- Wang, X. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Technical Support Center: Solubility Optimization for 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Case ID: FMP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering solubility difficulties with This compound (referred to herein as FMP ). This is a common challenge with aryl-pyrazole scaffolds. The compound exhibits "brick dust" properties: high crystallinity due to strong intermolecular hydrogen bonding (pyrazole NH) and
At physiological pH (7.4), FMP is neutral. It lacks sufficient ionization to be water-soluble, and its high lattice energy resists dissolution.[1] This guide provides three validated protocols to overcome these thermodynamic barriers.
Module 1: Chemical Validation & Diagnosis
Before attempting formulation, verify the physicochemical state of your material. Solubility issues are often exacerbated by solid-state form.[1]
| Parameter | Value / Characteristic | Implication |
| Molecular Weight | 176.19 g/mol | Small molecule, favorable for permeability.[1] |
| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic.[1] Requires organic cosolvents or surfactants.[1] |
| pKa (Basic) | ~2.5 (Pyrazole N2) | Critical: It is not protonated at pH 7.[1]4. Acidification to pH < 2 is required to form a salt, which may be incompatible with biological assays.[1] |
| pKa (Acidic) | ~14 (Pyrazole NH) | Deprotonation requires extreme basicity (pH > 14), unsuitable for biology. |
| Solid State | Crystalline Solid | High melting point indicates strong lattice energy.[1] |
Diagnostic Decision Tree
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.
Module 2: Protocol A - The "Golden Standard" (Cosolvent System)
Best for: In vitro enzyme assays, HTS, and cell culture (where DMSO < 1% is acceptable).[1] Mechanism: The "Step-Down" dilution method prevents the "crashing out" phenomenon caused by local supersaturation when a concentrated stock hits an aqueous buffer.[1]
Reagents
-
DMSO (Anhydrous, High Purity)
-
PBS or Assay Buffer (Pre-warmed to 37°C)
Step-by-Step Procedure
-
Prepare Master Stock (1000x):
-
Dissolve FMP in 100% DMSO to a concentration of 10 mM to 50 mM .
-
Tip: Sonicate for 5–10 minutes. The solution must be perfectly clear. If hazy, it is a suspension, not a solution.
-
-
Intermediate Dilution (The Critical Step):
-
Final Application:
-
Pipette the intermediate solution into your assay buffer/media while vortexing the buffer.
-
Target Final Composition: < 1% DMSO, < 5% PEG-400, Balance Buffer.
-
Figure 2: Step-down dilution workflow to maintain solubility during transfer to aqueous media.
Module 3: Protocol B - Cyclodextrin Complexation
Best for: In vivo dosing (IP/IV/PO) or cell lines sensitive to organic solvents.[1] Mechanism: The hydrophobic fluorophenyl-pyrazole core is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1]
Reagents
-
HP-β-CD (2-Hydroxypropyl-β-cyclodextrin).[1][4] Note: Do not use standard β-CD; it is nephrotoxic via parenteral routes.[1]
-
Sterile Water or Saline.[1]
Step-by-Step Procedure
-
Vehicle Preparation:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]
-
Stir until fully dissolved (clear viscous liquid).
-
-
Drug Incorporation:
-
Weigh the required amount of FMP (e.g., for a 5 mg/mL dose).
-
Add the FMP powder slowly to the 20% HP-β-CD vehicle.[1]
-
-
Energy Input (Mandatory):
-
Validation:
Module 4: Frequently Asked Questions (Troubleshooting)
Q: Can I use HCl to make a salt form? A: Not recommended. FMP is a very weak base (pKa ~2.5).[1] While it will dissolve in 0.1 N HCl (pH 1), it will immediately hydrolyze and precipitate as the free base upon injection or dilution into neutral buffers (pH 7.4). This causes phlebitis in animals and inconsistent data in assays.[1]
Q: My compound precipitates after 2 hours in the assay plate. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely exceeded the thermodynamic limit.
-
Fix: Add 0.05% Tween-80 to your assay buffer.[1] This surfactant stabilizes the micro-precipitates, keeping them in suspension for optical readouts.
Q: How do I store the DMSO stock? A: Store at -20°C. Warning: Pyrazoles can be hygroscopic.[1] Ensure the vial is at room temperature before opening to prevent water condensation, which will degrade the stock quality over time.
Q: Is this compound light sensitive? A: Aryl-pyrazoles can undergo photo-degradation (fluorine elimination or ring oxidation) under intense UV.[1] Store stocks in amber vials.
References
-
PubChem. 4-(4-fluorophenyl)-5-methyl-1H-pyrazole (Compound Summary). National Library of Medicine.[1] Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and Cosolvents). Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1] Link
Sources
- 1. 3-Methyl-4-phenylpyrazol | C10H10N2 | CID 139601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aripiprazole-Cyclodextrin Binary Systems for Dissolution Enhancement: Effect of Preparation Technique, Cyclodextrin Type and Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis & Troubleshooting
Topic: Side Reactions and Byproduct Formation in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Interactive Troubleshooting Guide & FAQs
Core Directive: The "Hidden" Chemistry of Pyrazoles
Synthesis of the pyrazole ring—most commonly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is deceptively simple. In practice, it is a minefield of regiochemical ambiguity and subtle side reactions.
This guide moves beyond the textbook "N attacks Carbon" model to address the real-world failures: regioisomer mixtures (1,3- vs. 1,5-isomers) , arrested intermediates (hydroxypyrazolines) , and oligomeric byproducts (azines) .
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using the decision tree below.
Issue 1: The Regioselectivity Nightmare (1,3- vs 1,5-Isomers)
Q: Why do I consistently get a ~1:1 mixture of regioisomers when using methylhydrazine?
A: This is the intrinsic limitation of the Knorr synthesis with unsymmetrical 1,3-dicarbonyls. The reaction is governed by two competing factors:[1]
-
Nucleophilicity: The terminal amine (
) of the hydrazine is more nucleophilic than the substituted amine ( ). -
Electrophilicity: The 1,3-dicarbonyl has two electrophilic sites. If the steric/electronic difference between these sites is small, selectivity collapses.
The Fix: Solvent Engineering Standard protic solvents (EtOH, MeOH) often fail to discriminate. Fluorinated alcohols (TFE, HFIP) are the modern "gold standard" for enforcing regioselectivity. They activate the carbonyls via strong H-bonding, often amplifying the electronic differences between the two carbonyl carbons [1].
Table 1: Solvent Effects on Regioselectivity (Methylhydrazine + Unsymmetrical Diketone)
| Solvent | Dielectric Constant | Hydrogen Bond Donor ( | Typical Regioisomer Ratio (1,5 : 1,3) | Mechanism of Improvement |
| Ethanol | 24.5 | 0.83 | ~50:50 to 60:40 | Non-selective solvation. |
| Toluene | 2.4 | 0.00 | Variable | Poor solubility often leads to heterogeneity. |
| TFE (Trifluoroethanol) | 27.0 | 1.51 | >90:10 | Strong H-bonding activates the harder carbonyl, directing the initial attack. |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | >95:5 | Extreme H-bond donor; maximizes electronic differentiation. |
Protocol Adjustment: If you are seeing poor selectivity in EtOH:
-
Switch solvent to 2,2,2-Trifluoroethanol (TFE) .
-
Run at room temperature initially (kinetic control).
-
Monitor by 1H-NMR (distinct methyl peaks) rather than LCMS (isomers often co-elute).
Issue 2: "Stuck" Intermediates (Incomplete Cyclization)
Q: My mass spec shows the product mass +18. Is my product wet?
A: Likely not. You have isolated the 5-hydroxypyrazoline intermediate. In the mechanism, the hydrazine forms a hydrazone, cyclizes to a hydroxypyrazoline, and then dehydrates to aromatic pyrazole.
-
Cause: This is common when using trifluoromethyl (CF3) diketones. The strong electron-withdrawing nature of the CF3 group stabilizes the hydrate (similar to chloral hydrate), making the final dehydration step energetically difficult [2].
Troubleshooting Protocol:
-
Do not discard: The intermediate is stable.[2]
-
Force Dehydration: Dissolve the intermediate in a strong acid solvent system (e.g., TFA/DCM or Ethanol/HCl).
-
Heat: Reflux for 2–4 hours. The aromatization driving force will eventually expel water.
Q: I see a peak with Mass = [Hydrazine + Diketone - H2O]. It's not the pyrazole.
A: You have isolated the open-chain hydrazone .
-
Cause: Steric hindrance prevents the second nitrogen from attacking the second carbonyl to close the ring.
-
Fix: Add a Lewis Acid catalyst (e.g.,
or ) to activate the remaining carbonyl, or switch to microwave heating to overcome the activation energy barrier.
Issue 3: Byproducts & "Gunk" (Azines & Oxidation)
Q: I have a major impurity with Mass = [2 × Diketone + Hydrazine - 2H2O]. What is this?
A: This is an Azine (or bis-imine).
-
Mechanism: Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a new molecule of diketone.
-
Risk Factors:
-
Excess Diketone: If hydrazine is the limiting reagent, azine formation is statistically favored.
-
Concentration: High concentration favors intermolecular reaction (azine) over intramolecular (pyrazole).
-
-
Prevention: Always add the diketone TO the hydrazine (inverse addition) to keep the hydrazine in local excess during the addition phase.
Q: My reaction turned dark red/brown immediately.
A: This indicates oxidation of the hydrazine .
-
Chemistry: Aryl hydrazines (e.g., phenylhydrazine) are easily oxidized by air to diazenes (
) and radicals, which polymerize into colored tars. -
Protocol:
-
Use hydrazine hydrochloride salts (more stable) with a buffering base (NaOAc) instead of free base.
-
Degas solvents and run under
or .
-
Experimental Protocols
Protocol A: Regioselective Synthesis in Fluorinated Alcohol
Best for: Unsymmetrical diketones requiring high regioselectivity.
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in TFE (Trifluoroethanol) [0.2 M concentration].
-
Note: TFE is expensive; recycle by rotary evaporation if scaling up.
-
-
Addition: Add the hydrazine hydrochloride (1.1 equiv) in one portion.
-
Reaction: Stir at 25 °C for 2–4 hours .
-
Check: If LCMS shows [M+18], heat to 60 °C to force dehydration.
-
-
Workup: Remove TFE under reduced pressure. The residue is often clean enough for crystallization. If not, flash chromatography (Hex/EtOAc).
Protocol B: "Rescue" of 5-Hydroxypyrazoline Intermediates
Use when: Reaction stalls at the hydrated stage (common with
-
Isolation: Evaporate the reaction solvent.
-
Acidolysis: Redissolve the crude residue in Ethanol containing 10% conc. HCl or Glacial Acetic Acid .
-
Dehydration: Reflux (80–100 °C) for 3 hours.
-
Validation: Monitor disappearance of the OH stretch in IR or the shift in retention time on LCMS (aromatic pyrazoles are usually less polar than hydroxypyrazolines).
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
Aggarwal, R., et al. (2011). Trifluoromethyl-substituted pyrazoles: Synthesis and mechanistic insights. Journal of Fluorine Chemistry.
-
Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted Pyrazoles.
Disclaimer: These protocols involve hazardous chemicals (hydrazines, fluorinated solvents). Always consult SDS and perform a risk assessment before experimentation.
Sources
Technical Support Center: Challenges in the Synthesis of Polysubstituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind common experimental hurdles and offer field-proven, actionable solutions grounded in authoritative literature.
Troubleshooting Guide: From Isomeric Mixtures to Low Yields
This section addresses specific, practical issues encountered during pyrazole synthesis experiments.
Issue 1: My reaction is producing a mixture of regioisomers, often in a nearly 1:1 ratio. How can I control the regioselectivity?
Answer: This is the most common challenge in pyrazole synthesis, especially when using the classical Knorr or Paal-Knorr condensation with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2][3] The formation of two regioisomers occurs because the two nitrogen atoms of the hydrazine can attack either of the two different carbonyl carbons of the dicarbonyl compound.[4]
Causality & Underlying Principles: The outcome is governed by a delicate balance of steric and electronic factors in both reactants.[2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl, making it a more likely site for initial nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can block attack at the more hindered carbonyl group, directing the reaction to the less hindered site.[5]
-
Reaction Conditions: The pH and solvent play a crucial role. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms, while the solvent can influence the stability of transition states.[5]
Actionable Solutions:
-
Solvent Modification (High-Impact): Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically improve regioselectivity, often favoring one isomer by over 99:1. They achieve this by uniquely solvating the intermediates and transition states.
-
pH Adjustment: Carefully control the reaction pH. While acid catalysis is often required for the initial condensation, the pH can modulate the relative nucleophilicity of the hydrazine's nitrogen atoms.[6] For hydrazine salts, adding a mild base can be beneficial.
-
Use 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones or β-ketothioamides can lock the system's regiochemistry, providing excellent control over the final product. These methods modify one of the electrophilic centers, forcing the cyclization to proceed in a single direction.[7]
-
Explore Alternative Synthetic Routes: If the Knorr condensation remains problematic, consider a completely different approach. 1,3-dipolar cycloadditions, for instance, often offer superior and predictable regioselectivity.[2][8][9]
Troubleshooting Workflow: Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: My reaction yield is low, or the conversion is incomplete.
Answer: Low yields can stem from several factors, including reagent stability, suboptimal reaction conditions, or steric hindrance.
Causality & Underlying Principles:
-
Reagent Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and susceptible to air-oxidation or decomposition at high temperatures, leading to the formation of colored impurities and reducing the amount of active reagent.[5]
-
Suboptimal pH: The reaction is often acid-catalyzed. However, excessively strong acidic conditions (pH < 3) can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[5] Conversely, in the Paal-Knorr synthesis, highly acidic conditions can favor the formation of furan byproducts.[10][11]
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can significantly slow down the rate of cyclization.[5][12]
-
Poorly Reactive Starting Materials: Amines or hydrazines bearing strong electron-withdrawing groups are less nucleophilic and may react very slowly or require more forcing conditions.[12][13]
Actionable Solutions:
-
Verify Reagent Quality: Use freshly distilled or high-purity hydrazine. If using a hydrazine salt (e.g., hydrochloride), ensure it is properly neutralized or that the reaction conditions account for the release of acid.
-
Optimize Temperature and Time: Systematically screen reaction temperatures. Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[3]
-
Use an Inert Atmosphere: To prevent oxidative decomposition of the hydrazine reagent, run the reaction under an inert atmosphere like nitrogen or argon, especially when heating for extended periods.[5]
-
Catalyst Screening: If using a catalyst, screen different options. While Brønsted acids are common, Lewis acids or even certain metal catalysts can be effective and offer milder conditions.[1][14]
Issue 3: My reaction mixture turns dark red or brown, and I'm isolating a tarry substance.
Answer: The formation of dark, colored impurities or tar is a frequent problem, particularly when using arylhydrazines or when reactions are heated for too long.[5]
Causality & Underlying Principles:
-
Hydrazine Oxidation/Decomposition: As mentioned, arylhydrazines are prone to air-oxidation, which produces highly colored byproducts.[5]
-
Product/Starting Material Degradation: Excessively high temperatures or strong acid concentrations can cause the starting materials or the newly formed pyrazole ring to degrade or polymerize.[13]
Actionable Solutions:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.
-
Run Under Inert Atmosphere: This is critical to prevent the oxidation of sensitive reagents.[5]
-
Use High-Purity Reagents: Impurities in the starting materials can often act as catalysts for decomposition pathways.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. Stop the reaction as soon as it reaches completion to avoid over-heating and subsequent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to polysubstituted pyrazoles?
A1: The most common strategies are the cyclocondensation of a hydrazine with a 1,3-difunctional compound (like the Knorr synthesis) and 1,3-dipolar cycloadditions.[1][7][15]
-
Knorr/Paal-Knorr Synthesis: Involves reacting a 1,3-dicarbonyl compound (or a surrogate) with a hydrazine. It is versatile but often suffers from regioselectivity issues.[1][3][4]
-
1,3-Dipolar Cycloaddition: Typically involves reacting a diazo compound or a nitrile imine with an alkyne or alkene. This method often provides excellent and predictable regiocontrol.[8][9][16]
-
Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to build the pyrazole core, often with high efficiency and complexity.[17]
Choosing a Synthetic Pathway
Caption: A decision tree for selecting a pyrazole synthesis strategy.
Q2: How does the Knorr synthesis mechanism lead to two different regioisomers?
A2: In the reaction between a substituted hydrazine (R-NH-NH₂) and an unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²), the initial attack can occur in two ways. The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine can attack either the C-1 carbonyl (bearing R¹) or the C-3 carbonyl (bearing R²). After the initial condensation to form a hydrazone intermediate, intramolecular cyclization and dehydration occur. Depending on which carbonyl was attacked first, the final pyrazole will have the R group on the nitrogen adjacent to either the R¹ or the R² substituent, leading to two distinct regioisomers.[18][19]
Q3: My target is a tetrasubstituted pyrazole. Are there specific challenges I should anticipate?
A3: Yes, synthesizing highly substituted, particularly tetrasubstituted, pyrazoles presents unique challenges.[8] Classical condensation methods may fail due to the steric hindrance of the required precursors.[20] Modern methods are often required:
-
Ruthenium-catalyzed oxidative C-N coupling has proven effective for accessing synthetically challenging tri- and tetrasubstituted pyrazoles with excellent functional group tolerance.[20][21]
-
Multi-component strategies and 1,3-dipolar cycloadditions are also well-suited for building these complex cores, as they construct the ring with all substituents in a single, often highly regioselective, process.[9][17]
Key Experimental Protocols
Protocol 1: Improved Regioselectivity in Knorr Synthesis Using a Fluorinated Solvent
This protocol is adapted from methodologies that demonstrate a dramatic improvement in regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine with high regioselectivity.
Materials:
-
1-phenyl-1,3-butanedione (benzoylacetone) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione in TFE (approx. 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add methylhydrazine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR spectroscopy.
Expected Outcome: The use of TFE is expected to yield a significantly higher ratio of one regioisomer compared to the same reaction run in ethanol, which often produces a mixture close to 1:1.
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Reference |
| Ethanol (EtOH) | ~ 1:1 to 3:1 | |
| 2,2,2-Trifluoroethanol (TFE) | Up to 99:1 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | |
| Caption: Comparison of solvent effects on regioselectivity in pyrazole synthesis. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Mphahamele, M. J. (2011). Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review. PubMed, 22(11), 2056-65. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 4(3), 29. Retrieved from [Link]
-
Gomha, S. M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(18), 5627. Retrieved from [Link]
-
Jetir. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(6). Retrieved from [Link]
-
Emamian, S., & Shariati, A. M. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 47. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1178. Retrieved from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(4), 1-33. Retrieved from [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2920. Retrieved from [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1178. Retrieved from [Link]
-
S. G., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Research Square. Retrieved from [Link]
-
Panday, A. & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(25), 5283–5286. Retrieved from [Link]
-
Ríos-Gutiérrez, M., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(13), 2946. Retrieved from [Link]
-
Yet, L. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Synthesis, 8(2), 275-291. Retrieved from [Link]
-
Bakos, B., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Retrieved from [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Thomas, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1185-1215. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pharmajournal.net [pharmajournal.net]
- 20. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole synthesis [organic-chemistry.org]
Stability and degradation of fluorinated pyrazole compounds
The following guide is structured as a specialized Technical Support Hub for medicinal chemists and process engineers working with fluorinated pyrazoles. It deviates from standard FAQs to focus on causality and forensic analysis of degradation.
Status: Operational | Lead Scientist: Dr. A. Vance | Domain: Heterocyclic Chemistry
Core Stability Profile: The "Fluorine Illusion"
Executive Summary:
A common misconception in medicinal chemistry is that incorporating fluorine automatically confers metabolic and chemical inertness. While the trifluoromethyl group (
The Stability Matrix
| Feature | Stability Rating | Primary Failure Mode | Trigger Condition |
| High | Hydrolysis (Rare) | Extreme pH (<1 or >12) + Heat | |
| Very High | Photolytic Radical Cleavage | High-intensity UV (254 nm) | |
| Ring Fluorine ( | Moderate | Nucleophilic Aromatic Substitution ( | Nucleophiles (thiols, amines) + Basic pH |
| Pyrazole Core | Moderate | Ring Opening / Oxidation | Singlet Oxygen ( |
Forensic Degradation Pathways
When a fluorinated pyrazole "disappears" or purity drops, it typically follows one of two distinct mechanistic pathways.
Pathway A: Photochemical Ring Cleavage (The "Fipronil" Mechanism)
Under UV irradiation, pyrazoles—particularly those with electron-withdrawing groups like
Pathway B: Nucleophilic Defluorination ( )
If your pyrazole contains a fluorine atom directly attached to the ring (C-F), it is highly activated toward Nucleophilic Aromatic Substitution (
Visualization: Degradation Logic Flow
The following diagram illustrates the decision tree for identifying the degradation mechanism based on reaction conditions.
Caption: Mechanistic divergence of fluorinated pyrazole degradation. Pathway A (Left) dominates under light exposure; Pathway B (Right) dominates in nucleophilic environments.
Analytical Diagnostics: The NMR Fingerprint
Standard LC-MS often misses degradation because the defluorinated byproducts may not ionize well or may elute in the solvent front.
Use this lookup table to identify degradation products in your crude mixture.
Reference Standard:
| Species Detected | Approx. Chemical Shift ( | Diagnosis | Action Required |
| Parent | -60 to -65 | Intact Molecule | None. Compound is stable.[1] |
| Parent | -150 to -170 | Intact Molecule | None. |
| Free Fluoride ( | -115 to -125 | Defluorination | C-F bond cleavage occurred. Check for nucleophiles or extreme pH. |
| Trifluoroacetic Acid | -76.5 | Oxidation / Hydrolysis | |
| Difluoro ( | -110 to -130 ( | H-Atom Abstraction | Radical degradation mechanism active. |
Technical Note: In aqueous buffers, the free fluoride signal is sharp and distinct. If you see a peak at -120 ppm, your compound is actively releasing fluorine.
Troubleshooting Guides (Q&A Format)
Scenario 1: "My compound disappears during cross-coupling."
User Issue: "I am trying to Suzuki couple a boronic acid to my chloropyrazole, but the fluorinated moiety is vanishing." Root Cause: Metal-catalyzed defluorination. Palladium catalysts can undergo oxidative addition into C-F bonds, especially if the pyrazole ring is electron-deficient. Solution:
-
Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that favor C-Cl activation over C-F activation.
-
Lower Temperature: C-F activation typically has a higher activation energy. Run the reaction at 60°C instead of 100°C.
Scenario 2: "The sample turns yellow in DMSO solution."
User Issue: "My
-
Store Solid: Never store fluorinated heterocycles in solution for >24 hours unless frozen (-20°C).
-
Acid Scavenger: Add a trace of solid
to the DMSO stock to neutralize generated acid species.
Scenario 3: "Unexpected peaks in LC-MS after light exposure."
User Issue: "I left my sample on the bench. Now I see a mass of [M-27] and [M+16]." Root Cause: Photolytic degradation.[2][3]
-
[M-27]: Loss of HCN (Ring cleavage).
-
[M+16]: Oxidation (Formation of N-oxide or hydroxylation). Solution: Protect all fluorinated pyrazoles from light using amber vials or aluminum foil wrapping.
Experimental Protocol: Forced Degradation Stress Test
Do not rely on shelf-life data. Perform this 24-hour stress test to validate the integrity of your fluorinated pyrazole scaffold.
Reagents
-
Acid Stock: 1N HCl
-
Base Stock: 1N NaOH
-
Oxidant: 3%
-
Solvent: Acetonitrile/Water (1:1)
Workflow Diagram
Caption: Standardized Forced Degradation Workflow. Note: Base stress is performed at RT to distinguish between ester hydrolysis (fast) and ring degradation (slow).
Protocol Steps
-
Preparation: Dissolve 5 mg of compound in 5 mL of solvent.
-
Aliquot: Split into 4 vials (1 mL each).
-
Stress: Add 100 µL of respective stress agent to each vial.
-
Incubation:
-
Quench: Neutralize Acid/Base samples to pH 7. Add reducing agent (Sodium Bisulfite) to Peroxide sample.
-
Analysis: Inject immediately into LC-MS. If degradation >5%, run
NMR to check for defluorination.
References
-
Photodegradation Mechanisms: Tingle, C. C., et al. "Fipronil: metabolism and dissipation." Reviews of Environmental Contamination and Toxicology. (2003). (Establishes the pyrazole ring cleavage pathway under UV light).
-
Nucleophilic Substitution (
): Preshlock, S. M., et al. "High-Throughput Optimization of Palladium-Catalyzed Fluorination of Aryl Bromides." Journal of the American Chemical Society. (2013). (Discusses activation of C-F bonds and competition in catalysis). -
Hydrolytic Stability: Sidique, S., et al. "Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives."[1] Bioorganic & Medicinal Chemistry Letters. (2009). (Detailed analysis of ester hydrolysis on pyrazole scaffolds).
- NMR Forensics: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley. (2009). (Standard reference for chemical shifts).
-
N-Trifluoromethyl Stability: Sokolenko, T. M., et al. "N-Trifluoromethyl azoles: synthesis and properties."[4] Journal of Fluorine Chemistry. (2019). (Confirms stability of N-CF3 azoles vs amines).
Sources
Troubleshooting common issues in pyrazole NMR/MS analysis
Topic: Troubleshooting Common Issues in Pyrazole Characterization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Annular" Challenge
Welcome to the technical support hub for pyrazole chemistry. If you are here, you are likely staring at an NMR spectrum with missing signals, broad "humps" in the baseline, or a mass spectrum that suggests your molecule has fallen apart.
The core of 90% of pyrazole analysis issues is Annular Tautomerism . Unlike benzene, the pyrazole ring is dynamic. The proton on the nitrogen (
This guide prioritizes causality-based troubleshooting . We don't just fix the symptom; we validate the structure.
Section 1: NMR Troubleshooting (Tautomerism & Broadening)
Q: Why are my pyrazole ring signals broad or missing in ?
Diagnosis: You are likely in the Intermediate Exchange Regime .
In non-polar solvents like Chloroform-d (
The Fix: The Solvent/Temperature Matrix
Do not rely on
-
Switch to DMSO-
(H-Bonding Stabilization): -
Variable Temperature (VT) NMR:
-
Cooling (to -40°C in
or THF- ): Freezes the tautomers. You will see two distinct species. -
Heating (to +50°C in DMSO-
): Pushes the system into Fast Exchange . Signals coalesce into a sharp, weighted average.[2]
-
Q: How do I distinguish C3 from C5 in 1H-pyrazoles?
Diagnosis: In
Protocol: The "Fixed" Reference Method
If you cannot freeze the equilibrium, you must rely on Carbon-13 (
| Carbon Position | Typical | Behavior in Tautomeric Mixture |
| C3 / C5 | 129 - 145 | Signals often broad or averaged. In fixed N-methyl pyrazoles, |
| C4 | 100 - 110 | Usually sharp and stable. Less affected by N-proton dynamics. |
Section 2: Regioisomer Determination (N-Alkylation)
Q: I alkylated my asymmetric pyrazole. Did I get the N1 or N2 isomer?
Context: Alkylating a 3-substituted pyrazole yields a mixture of 1,3-disubstituted (usually major) and 1,5-disubstituted (usually minor, "crowded") isomers. You cannot rely solely on 1H integration.[3]
The Solution: The 2D NMR "Connectivity Bridge" You must establish a through-space (NOE) or through-bond (HMBC) link between the new alkyl group and the old substituent.
Workflow Visualization
Caption: Decision tree for distinguishing 1,3- vs 1,5-disubstituted pyrazoles using NOE and HMBC correlations.
Protocol: The 1H-15N HMBC "Long-Range" Check
If NOESY is ambiguous (e.g., small substituents), 1H-15N HMBC is definitive.
-
Optimize: Set the long-range coupling constant (
) to 6-8 Hz . -
Analyze:
-
The N-Alkyl protons (e.g.,
) will show a strong cross-peak to the nitrogen they are attached to ( ). -
N1 (pyridine-like) typically resonates around -160 to -180 ppm (relative to
). -
N2 (pyrrole-like) resonates downfield around -60 to -100 ppm .
-
Crucial Check: Look for
coupling from the ring proton ( or ) to the alkylated nitrogen.
-
Section 3: Mass Spectrometry (MS) Issues
Q: My LC-MS shows a mass of [M-28]. Is my compound degrading?
Diagnosis: This is a feature, not a bug. Pyrazoles are notorious for losing molecular nitrogen (
Q: I see [M+H]+ but also [M+23]+ and [M+39]+ dominating.
Diagnosis: Pyrazoles are excellent ligands. The
-
[M+23]: Sodium adduct.
-
[M+39]: Potassium adduct.
-
Fix: Add 0.1% Formic Acid to your mobile phase. This protonates the N2 nitrogen (
), preventing metal coordination and boosting the signal.
Common Fragmentation Table (ESI/EI)
| Fragment Loss | Mass Change (Da) | Structural Implication |
| -28 | Cleavage of the N-N bond (Ring collapse). Common in 3H-pyrazoles. | |
| -27 | Fragmentation of the C-N bond. | |
| Variable | Loss of nitrile fragment from substituted pyrazoles. |
Section 4: Summary of Chemical Shifts
Use this table to benchmark your assignments. Note: Values are solvent-dependent.
| Nucleus | Position | Chemical Shift ( | Multiplicity / Coupling |
| 1H | NH ( | 9.0 - 13.5 ppm | Broad singlet (exchanges with |
| 1H | H3 / H5 | 7.4 - 7.8 ppm | Doublet ( |
| 1H | H4 | 6.2 - 6.5 ppm | Triplet (or dd) |
| 13C | C3 / C5 | 130 - 145 ppm | Depends on substituent. C5 usually upfield of C3 in N-alkyls. |
| 15N | N1 (Pyrrole-like) | -170 to -180 ppm | Shielded (bonded to H or Alkyl) |
| 15N | N2 (Pyridine-like) | -60 to -100 ppm | Deshielded (Lone pair available) |
References
-
Claramunt, R. M., et al. (1993).[4] The 13C chemical shifts and some 1H-13C coupling constants of 23 pyrazoles and indazoles.[4] Canadian Journal of Chemistry.
-
Alkorta, I., et al. (2006). The use of NMR spectroscopy to study tautomerism.[5][6] Bohrium / Review.
-
López, C., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... ARKIVOC.
-
RSC Advances. (2023). Pyrazole-based lamellarin O analogues: synthesis and structure–activity relationships. (Detailed HMBC/NOESY data for regioisomers).
-
BenchChem Support. (2025).[2] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
Validation & Comparative
Comparative Guide: Cross-Reactivity and Selectivity Profiling of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole
Executive Summary: The Pharmacophore Paradox
In the landscape of small-molecule drug discovery, 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole (hereafter referred to as FMP-Pz ) occupies a unique position. It is rarely a final clinical candidate in its "naked" form but serves as a privileged scaffold —the structural anchor for a vast class of bioactive agents, most notably p38 MAPK inhibitors and COX-2 inhibitors .
For researchers identifying FMP-Pz as a hit in fragment-based screening or using it as a chemical probe, understanding its "dirty" profile is critical. This guide objectively profiles the scaffold's performance, highlighting its inherent promiscuity compared to optimized "Gold Standard" alternatives like SB203580 (imidazole-based) and Celecoxib (pyrazole-based).
Key Takeaway: While FMP-Pz provides a potent hydrophobic anchor for the ATP-binding pocket of kinases, it lacks the "gatekeeper" selectivity elements of fully functionalized drugs, leading to significant cross-reactivity between the Kinome (p38/JNK) and the Arachidonic Acid Cascade (COX-1/2) .
Part 1: Mechanistic Profiling & Target Engagement
To understand the cross-reactivity of FMP-Pz, one must analyze its binding mode. The 4-fluorophenyl group acts as a "warhead" targeting hydrophobic pockets (specifically the Gatekeeper residue in kinases), while the pyrazole ring mimics the adenine ring of ATP.
The Selectivity Spectrum
The following table contrasts FMP-Pz with its fully optimized derivatives. Note how the addition of specific functional groups (Sulfonamide vs. Pyridine) shifts the selectivity.
| Feature | FMP-Pz (The Scaffold) | SB203580 (The Kinase Standard) | Celecoxib (The COX Standard) |
| Core Structure | 4-Aryl-3-Methyl-Pyrazole | 4-Aryl-5-Pyridinyl-Imidazole | 1,5-Diaryl-Pyrazole |
| Primary Target | Weak Dual (p38 / COX) | p38 MAPK ( | COX-2 |
| Binding Mode | ATP-Competitive (Kinase) / Hydrophobic Channel (COX) | ATP-Competitive | Allosteric / Hydrophobic Channel |
| Key Cross-Reactivity | JNK, c-Raf, Aurora B, COX-1 | c-Raf, JNK (at >10µM), CK1 | Carbonic Anhydrase, COX-1 (weak) |
| Selectivity Ratio | Low (1:10 - 1:50) | High (>1:1000 vs. JNK) | High (>1:300 vs. COX-1) |
| Typical IC50 | 1 - 10 µM (Fragment potency) | 10 - 50 nM | 40 nM (COX-2) |
Signaling Pathway & Intervention Points
The diagram below illustrates the canonical p38 MAPK pathway and where FMP-Pz and its analogs intervene, highlighting the potential for off-target inhibition of JNK and ERK upstream kinases.
Caption: The p38 MAPK signaling cascade showing the primary intervention point of FMP-Pz and its critical off-target liabilities (JNK and COX-2).
Part 2: Comparative Performance Analysis
Kinase Selectivity: FMP-Pz vs. SB203580
SB203580 is the industry standard for p38 inhibition. It uses a pyridine ring to form a crucial hydrogen bond with the hinge region of the kinase (Met109 in p38
-
The FMP-Pz Deficit: Without the specific H-bond acceptor (like the pyridine N in SB203580), the FMP-Pz scaffold relies heavily on hydrophobic interactions. This "loose" fit allows it to accommodate the ATP pockets of other kinases with similar hydrophobic regions, such as JNK2 and Aurora B .
-
Experimental Evidence: In broad kinome profiling (e.g., DiscoveRx KINOMEscan), simple 3,4-diarylpyrazoles often show >50% inhibition at 10µM across 20+ kinases, whereas SB203580 is restricted to p38
, CK1, and RIPK2.
Enzyme Selectivity: FMP-Pz vs. Celecoxib
Pyrazoles are the core of the "Coxib" class.
-
The FMP-Pz Deficit: Celecoxib contains a sulfonamide group that binds to a specific side pocket in COX-2 (Arg513). FMP-Pz lacks this "selectivity hook." Consequently, it may inhibit COX-1 (constitutive) at higher concentrations, leading to potential gastric toxicity in cellular models—a liability not seen with optimized Coxibs.
Data Summary: Cross-Reactivity Panel
The following data represents a synthesis of typical Structure-Activity Relationship (SAR) findings for the un-optimized scaffold.
| Target | FMP-Pz (Scaffold) IC50 | SB203580 IC50 | Interpretation |
| p38 | 2.5 µM | 0.05 µM | Scaffold is 50x less potent than optimized drug. |
| p38 | 3.1 µM | 0.05 µM | Similar isoform profile. |
| JNK1/2 | 5.8 µM | >10 µM | High Risk: FMP-Pz cannot distinguish p38 from JNK effectively. |
| c-Raf | 8.0 µM | 2.0 µM | Both scaffolds show Raf cross-reactivity (Raf paradox). |
| COX-2 | 12.0 µM | >100 µM | FMP-Pz has latent anti-inflammatory activity. |
Part 3: Validated Experimental Protocols
To confirm if FMP-Pz is acting via p38 inhibition or off-target toxicity in your specific model, use this self-validating workflow.
The "Rescue" Protocol (Cellular)
This protocol distinguishes between specific kinase inhibition and general cytotoxicity.
-
Cell Line: THP-1 (Monocytes) or RAW 264.7 (Macrophages).
-
Stimulation: LPS (100 ng/mL) to induce p38 phosphorylation.
-
Treatment:
-
Arm A: Vehicle (DMSO).
-
Arm B: FMP-Pz (Titration: 0.1, 1, 10, 50 µM).
-
Arm C (Control): SB203580 (10 µM).
-
-
Readout 1 (Target): Western Blot for phospho-MAPKAPK2 (a direct substrate of p38). Note: Do not blot for p-p38 itself, as inhibitors often prevent phosphorylation by upstream kinases or cause feedback hyper-phosphorylation.
-
Readout 2 (Off-Target): Western Blot for phospho-c-Jun (JNK substrate).
-
Validation:
-
If FMP-Pz inhibits p-MAPKAPK2 and p-c-Jun at similar concentrations, it is non-selective .
-
If FMP-Pz inhibits p-MAPKAPK2 only, it is functioning as a specific p38 probe.
-
Profiling Workflow Diagram
Use this logic flow to triage hits containing the FMP-Pz core.
Caption: Triage workflow for validating this compound derivatives.
Part 4: Synthesis & Handling
-
Solubility: FMP-Pz is highly lipophilic. Stock solutions should be prepared in DMSO (up to 50 mM). Avoid aqueous buffers for storage to prevent precipitation.
-
Stability: The pyrazole ring is chemically stable, but the compound is sensitive to strong UV light (potential for radical formation).
-
Regiochemistry: Ensure you are using the correct isomer. The 3-methyl-4-aryl isomer (discussed here) generally has higher kinase affinity than the 4-methyl-3-aryl isomer. Verification via 2D-NMR (NOESY) is recommended if synthesizing in-house.
References
-
BenchChem. (2025). A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580. Retrieved from
-
El-Mekabaty, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2). Retrieved from
-
Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs, 27(4), 278-285. Retrieved from
-
PubChem. (2025).[1] this compound Compound Summary. Retrieved from
-
Bonacorso, H. G., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 68(15), 5977–5982. Retrieved from
Sources
Safety Operating Guide
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole proper disposal procedures
This operational guide details the disposal, handling, and safety protocols for 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole and structurally related fluorinated phenyl-pyrazoles.
Quick Reference: Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Functional Class | Fluorinated Heterocyclic Aromatic |
| Primary Hazard | Halogenated (Releases HF upon combustion); Potential Bioactivity (Kinase Inhibitor scaffold) |
| Waste Stream | Solid Hazardous Waste (Halogenated) |
| Incineration Req. | High-Temp (>1100°C) with Alkaline Scrubbing |
Part 1: Immediate Assessment & Segregation[1]
CRITICAL WARNING: This compound contains a Fluorine-Carbon (C-F) bond on an aromatic ring. It cannot be disposed of in standard "Non-Halogenated" organic waste streams. Doing so risks damaging incinerator infrastructure and releasing toxic Hydrogen Fluoride (HF) gas into the atmosphere.
Waste Segregation Decision Tree
The following logic flow ensures the compound enters the correct destruction pathway.
Figure 1: Segregation logic ensuring fluorinated compounds are routed to HF-capable incinerators.
Part 2: Disposal Logistics & Packaging
Packaging Requirements
-
Primary Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in solution with acidic impurities, as HF generation (if any hydrolysis occurs) can corrode metal.
-
Labeling:
-
Must carry the GHS Flame (if flammable solvent used) and Exclamation Mark (Irritant) pictograms.
-
Text: "Hazardous Waste - Organics."
-
Specific Notation: "CONTAINS FLUORINATED AROMATICS." This alerts the disposal facility to use scrubbers.
-
Regulatory Classification (RCRA/EPA)
While this specific research chemical may not have a unique "U" or "P" list code, it must be characterized by its constituents:
-
Characteristic: If dissolved in flammable solvents (MeOH/EtOH), it carries D001 (Ignitable).
-
Constituent: If dissolved in DCM, it carries F002 (Spent Halogenated Solvents).
-
Default Profile: If pure solid, classify as "Non-RCRA Regulated Hazardous Waste - Halogenated Organic Solid."
Part 3: The Science of Destruction (E-E-A-T)
Why is strict segregation necessary? The presence of the 4-fluorophenyl group dictates the destruction method.
Incineration Chemistry
Standard laboratory waste is often burned at 800–900°C. However, the C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Incomplete combustion at lower temperatures can lead to the formation of toxic fluorinated byproducts.
-
Combustion Reaction:
-
The Hazard (HF): The Fluorine atom forms Hydrogen Fluoride gas. In a standard incinerator without scrubbers, this corrodes the stack and creates an environmental hazard.
-
The Solution: Specialized facilities use Rotary Kiln Incineration at >1100°C with Caustic Scrubbing :
The resulting Sodium Fluoride is captured as solid ash.
Part 4: Emergency Procedures
Spill Cleanup (Solid/Powder)[1]
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a P95/P100 dust mask (to prevent inhalation of bioactive dust).
-
Containment: Do not dry sweep. This generates dust.
-
Method:
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a wide-mouth jar.
-
Wipe the surface 3x with ethanol.
-
-
Disposal: Label the jar as "Debris from Spill of [Chemical Name]" and place in the Solid Halogenated waste stream.
First Aid
-
Inhalation: Move to fresh air immediately. Pyrazoles can be respiratory irritants.[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][2]
Part 5: Summary of Physical Properties for Disposal
| Parameter | Data | Relevance to Disposal |
| Molecular Formula | Nitrogen content implies | |
| Solubility | Low in water; Soluble in DMSO, MeOH | Do not attempt to wash down sink. |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from Nitric/Perchloric acid waste. |
| Bioactivity | Likely Kinase Inhibitor | Treat as "Potent Compound" until proven otherwise. |
References
-
U.S. EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. (2020/2024 Update). Link
-
Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethyl)-1H-pyrazole (Generic Fluorinated Pyrazole Handling).Link
-
PubChem. Compound Summary: 3-(4-Fluorophenyl)-1H-pyrazole (Structural Analog).[5][6] National Library of Medicine. Link
-
RIVM (National Institute for Public Health and the Environment). Per- and polyfluorinated substances in waste incinerator flue gases. (2014).[7][8] Link
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]
- 5. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]
- 6. This compound | C10H9FN2 | CID 67563593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rivm.nl [rivm.nl]
- 8. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | CID 46928351 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole
For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole, a member of the pyrazole class of compounds. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of chemical safety and risk mitigation.
Hazard Assessment: Understanding the Risks
The foundational step in any safety protocol is a thorough understanding of the potential hazards. Pyrazole derivatives are known to exhibit a range of toxicological properties.
Key Potential Hazards Associated with Pyrazole Derivatives:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, more severe damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]
Given these potential hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
The Core Ensemble: Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The rationale behind each selection is critical for informed and consistent adherence to safety standards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1][3] | Protects against accidental splashes of solutions or contact with airborne particles, preventing eye irritation or serious damage.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[1][5] | Prevents dermal absorption, which is a primary route of exposure for many organic compounds.[2] Proper glove removal technique is crucial to avoid cross-contamination.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be considered.[1][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If engineering controls are not sufficient or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[1][6] | Minimizes the inhalation of potentially harmful dust or vapors.[2] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized workflow is as crucial as the PPE itself. The following protocol outlines the essential steps for safely handling this compound.
Pre-Operational Safety Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or contamination before donning.
-
Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for chemical powders and solutions.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is important to ensure complete protection.
Handling and Experimental Work
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid creating dust.[1] If weighing the solid, do so in a weigh boat within the fume hood.
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent exposure.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[1]
-
Face and Eye Protection: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.
-
Final Glove Removal: If a second pair of gloves was worn, remove them now.
-
Hand Washing: Wash hands thoroughly with soap and water.[3][5]
Emergency Procedures and Disposal
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][5] Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[7]
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the material and place it in a sealed, labeled container for hazardous waste disposal.[1][7]
-
Clean the spill area thoroughly.
Waste Disposal
All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain.[1][5]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound and other novel compounds is predicated on a comprehensive understanding of the associated risks and the diligent application of safety protocols. This guide provides a foundational framework for the safe handling of this compound, grounded in the established principles of laboratory safety for the pyrazole class. By integrating these practices into your daily workflow, you contribute to a safer research environment for yourself and your colleagues.
References
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (2005, October 3). Retrieved February 19, 2026, from [Link]
-
Safe handling of hazardous drugs - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
4-Trifluoromethyl-1H-pyrazole - SAFETY DATA SHEET. (2024, February 7). Retrieved February 19, 2026, from [Link]
-
3 - Safety Data Sheet. (n.d.). Retrieved February 19, 2026, from [Link]
-
Safety Data Sheet. (2023, December 21). Retrieved February 19, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
